molecular formula C6H5BrO3S B066574 5-Bromo-4-methoxythiophene-3-carboxylic acid CAS No. 162848-23-9

5-Bromo-4-methoxythiophene-3-carboxylic acid

Cat. No.: B066574
CAS No.: 162848-23-9
M. Wt: 237.07 g/mol
InChI Key: OMNYIQIDPSRNES-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxythiophene-3-carboxylic acid (CAS 162848-23-9) is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science research. This compound features both an electron-donating methoxy group and an electron-withdrawing bromo substituent on the thiophene ring, creating a unique electronic profile that facilitates its use in further chemical transformations, such as metal-catalyzed cross-coupling reactions . With a molecular formula of C 6 H 5 BrO 3 S and a molecular weight of 237.07 g/mol, it is characterized by a density of approximately 1.801 g/cm³ and a flash point of 155.2°C . In pharmaceutical research, thiophene derivatives are key scaffolds investigated for a wide range of biological activities. Studies have shown that analogs derived from similar bromothiophene carboxylates exhibit promising spasmolytic (antispasmodic) effects, potentially for the treatment of conditions like irritable bowel syndrome (IBS) . More broadly, the thiophene moiety is explored for applications in developing compounds with analgesic, antitumor, antimicrobial, and anti-convulsant properties . In materials science, this bromo- and methoxy-functionalized thiophene serves as a critical precursor for the synthesis of conjugated polymers . The presence of substituents at the 3- and 4-positions of the thiophene ring helps direct polymerization and minimize α,β-coupling defects, leading to more regular polymer structures . Researchers utilize this monomer to develop electroactive polymers for applications in organic electronics, including electrochromic devices, photovoltaic cells, and conductive films . The compound is supplied with a minimum purity of 97% . This product is intended for research purposes in a laboratory setting only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-bromo-4-methoxythiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3S/c1-10-4-3(6(8)9)2-11-5(4)7/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNYIQIDPSRNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380900
Record name 5-bromo-4-methoxythiophene-3-carboxylic acid
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Molecular Weight

237.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162848-23-9
Record name 5-Bromo-4-methoxy-3-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162848-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-4-methoxythiophene-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 5-Bromo-4-methoxythiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Critical Intermediate for Structure-Activity Relationship (SAR) Exploration in Kinase Inhibition [1]

Executive Summary

This technical guide profiles 5-Bromo-4-methoxythiophene-3-carboxylic acid (CAS 162848-23-9) , a high-value heterocyclic building block.[1] While its molecular weight of 237.07 g/mol is a fundamental constant, its utility lies in its orthogonal reactivity: the electrophilic bromine at C5 allows for Suzuki/Stille couplings, while the C3 carboxylic acid serves as a handle for amide formation. This guide details its physicochemical properties, validated synthetic pathways, and quality control parameters for use in medicinal chemistry.

Part 1: Physicochemical Identity & Molecular Weight Analysis[2]

Precise molecular weight characterization is critical for stoichiometry in parallel synthesis and for confirming identity via Mass Spectrometry (MS). Due to the presence of Bromine (


 and 

isotopes in a ~1:1 ratio), the "Molecular Weight" is an average, whereas the Monoisotopic Mass is the key metric for high-resolution MS.
Table 1: Physicochemical Constants
PropertyValueTechnical Note
CAS Number 162848-23-9Unique identifier for regulatory filing.[1]
Average Molecular Weight 237.07 g/mol Used for molarity calculations in synthesis.
Monoisotopic Mass 235.9143 DaBased on

. Target for HRMS

scans.
Molecular Formula

Isotopic Pattern (MS) 1:1 DoubletDistinctive

and

peaks due to Bromine.[2]
Predicted pKa ~3.5 – 3.8More acidic than thiophene-3-carboxylic acid (pKa 4.[1]1) due to electron-withdrawing Br.[1]
LogP (Predicted) 1.8 – 2.1Moderate lipophilicity; suitable for fragment-based screening.[1]
Appearance Off-white solidSensitive to light; store in amber vials.[1]

Part 2: Synthetic Architecture & Protocol

The synthesis of this compound requires a strategy that avoids over-bromination while ensuring complete hydrolysis of the ester precursor.[1] The most robust route utilizes Methyl 4-methoxythiophene-3-carboxylate as the starting scaffold.[1]

Mechanistic Logic[1]
  • Electrophilic Aromatic Substitution (EAS): The C5 position of the thiophene ring is activated by both the sulfur atom and the methoxy group at C4 (ortho-directing).[1] This makes C5 highly nucleophilic and selective for bromination using N-Bromosuccinimide (NBS).[1]

  • Saponification: The methyl ester is hydrolyzed using Lithium Hydroxide (LiOH). LiOH is preferred over NaOH for thiophenes to minimize decarboxylation risks during workup.[1]

Validated Experimental Protocol

Step 1: Regioselective Bromination

  • Dissolve Methyl 4-methoxythiophene-3-carboxylate (1.0 eq) in anhydrous Acetonitrile (ACN) or DMF (0.2 M concentration).

  • Cool to 0°C under

    
     atmosphere.
    
  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Critical: Slow addition prevents exotherms and poly-bromination.[1]

  • Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC/LCMS.[1]

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with sodium thiosulfate (to remove excess

    
    ) and brine. Dry over 
    
    
    
    and concentrate.

Step 2: Ester Hydrolysis

  • Dissolve the crude brominated ester in a 3:1 mixture of THF:Water .

  • Add LiOH·H2O (3.0 eq).

  • Stir at RT for 12 hours. Note: Avoid heating to prevent decarboxylation.

  • Workup: Acidify carefully with 1M HCl to pH ~2. The product, This compound , will precipitate.[1]

  • Filter the solid, wash with cold water, and dry under vacuum.

Visualization: Synthetic Workflow

SynthesisPath SM Methyl 4-methoxythiophene- 3-carboxylate Inter Intermediate: Methyl 5-bromo-4-methoxy thiophene-3-carboxylate SM->Inter Electrophilic Bromination Reagent1 NBS (1.05 eq) ACN, 0°C -> RT Reagent1->Inter Product Target: 5-Bromo-4-methoxy thiophene-3-carboxylic acid Inter->Product Saponification (Hydrolysis) Reagent2 LiOH (3 eq) THF/H2O, RT Reagent2->Product

Figure 1: Step-wise synthetic pathway leveraging regioselective bromination followed by mild hydrolysis.

Part 3: Analytical Characterization (QC)

Trustworthiness in data relies on "self-validating" analytical results.[1] For this molecule, the interaction between the Bromine isotopes and the NMR splitting patterns confirms the structure.

Nuclear Magnetic Resonance (NMR)[3]
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       12.8 ppm (br s, 1H):  Carboxylic acid proton (-COOH). Disappears with 
      
      
      
      shake.[1]
    • 
       8.1 ppm (s, 1H):  Thiophene C2-H. Crucial Check: This must be a singlet.[1] If it is a doublet, regioselectivity failed.
      
    • 
       3.8 ppm (s, 3H):  Methoxy group (-OCH
      
      
      
      ).
    • Absence: No peak should be observed at the C5 position.

Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (

    
    ).
    
  • Isotope Pattern: The hallmark of a mono-brominated compound is two peaks of nearly equal intensity separated by 2 mass units.[1]

    • Peak A (

      
      ): ~235.9 amu
      
    • Peak B (

      
      ): ~237.9 amu
      
Visualization: QC Decision Tree

QC_Workflow Start Crude Product Isolated LCMS LC-MS Analysis (ESI-) Start->LCMS IsotopeCheck Isotope Pattern 1:1 Ratio (M, M+2)? LCMS->IsotopeCheck NMR 1H NMR Analysis (DMSO-d6) IsotopeCheck->NMR Yes Fail REJECT / RE-PURIFY IsotopeCheck->Fail No (Check Bromination) ProtonCheck C2-H Singlet Present? C5-H Absent? NMR->ProtonCheck Pass RELEASE BATCH (Purity >95%) ProtonCheck->Pass Yes ProtonCheck->Fail No (Regioisomer Issue)

Figure 2: Quality Control decision matrix ensuring structural integrity before downstream application.

Part 4: Applications in Drug Discovery

This molecule is not merely a reagent; it is a scaffold for diversity .

  • Fragment-Based Drug Design (FBDD): The low molecular weight (237.[1]07) and distinct vectors (Acid, Bromine) make it an ideal "fragment" to screen against kinase binding pockets.

  • Scaffold Hopping: It serves as a bioisostere for benzoic acid derivatives. The thiophene sulfur can engage in specific interactions (S-

    
     or lone pair donations) that phenyl rings cannot, potentially improving potency or selectivity.
    
  • Late-Stage Diversification:

    • C5-Position: Suzuki-Miyaura coupling to add aryl/heteroaryl groups.[1]

    • C3-Position: Amide coupling to attach solubilizing tails or pharmacophores.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71757363, this compound.[1] Retrieved from [Link]

  • Matrix Fine Chemicals. Product Specification: this compound (CAS 162848-23-9).[1][3][4] Retrieved from [Link]

  • Beilstein Institut. Regioselective Bromination of Thiophene Derivatives. Beilstein Journal of Organic Chemistry.[1] (General reference for thiophene bromination protocols). Retrieved from [Link]

Sources

5-Bromo-4-methoxythiophene-3-carboxylic acid: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-4-methoxythiophene-3-carboxylic acid Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Chemical Identity

This compound (CAS: 162848-23-9) is a highly functionalized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents and agrochemicals.[1] Its unique substitution pattern—featuring a halogen handle (Br), a polar modifiable group (COOH), and an electron-donating alkoxy group (OMe)—makes it a versatile scaffold for structure-activity relationship (SAR) studies.

This guide details the physicochemical profile, synthetic pathways, and reaction manifolds of this compound, providing researchers with actionable protocols for its integration into drug discovery pipelines.

Physicochemical Profile
PropertyDataNote
CAS Number 162848-23-9Verified Identifier
Formula C₆H₅BrO₃S
Molecular Weight 237.07 g/mol
Appearance Off-white to pale yellow solidLight sensitive
Predicted pKa ~3.2 - 3.5Acidic (COOH), modulated by Br (EWG) and OMe (EDG)
Predicted LogP 2.1 - 2.4Moderate lipophilicity
Solubility DMSO, Methanol, DMFPoor solubility in water (unless ionized)

Structural & Electronic Analysis

Understanding the electronic environment of the thiophene ring is critical for predicting reactivity.

  • Thiophene Core: The sulfur atom renders the ring electron-rich (π-excessive).

  • C4-Methoxy Group: A strong electron-donating group (EDG) by resonance. It directs electrophilic attack ortho (C3 and C5) and para (C2).

  • C3-Carboxylic Acid: An electron-withdrawing group (EWG). It deactivates the ring but directs incoming electrophiles to meta positions relative to itself (which matches the directing effect of the sulfur and methoxy group towards C5).

  • C5-Bromine: A functional handle for cross-coupling. Its position is electronically favored for nucleophilic aromatic substitution (SNAr) if the ring is sufficiently activated, or more commonly, for metal-catalyzed cross-couplings.

Reactivity Map

The compound offers three distinct vectors for chemical modification:

  • C5-Bromine: Suzuki/Stille/Buchwald couplings.

  • C3-Carboxylic Acid: Amide coupling, esterification, or decarboxylation.

  • C2-Position: The remaining unsubstituted carbon. While sterically hindered by the acid, it is susceptible to C-H activation or electrophilic substitution under forcing conditions.

ReactivityMap Core 5-Bromo-4-methoxy thiophene-3-carboxylic acid Suzuki Suzuki-Miyaura Coupling (Biaryl synthesis) Core->Suzuki Pd(0), Ar-B(OH)2 Amide Amide Coupling (Peptide/Linker synthesis) Core->Amide HATU/EDC, R-NH2 Decarb Decarboxylation (Removal of C3-COOH) Core->Decarb Cu/Quinoline, Heat CH_Act C-H Activation (C2) (Late-stage functionalization) Core->CH_Act Ir/Ru Catalyst

Figure 1: Reactivity manifold of this compound.

Synthetic Pathways & Production

While commercially available, in-house synthesis is often required for scale-up or analog generation. The most robust route proceeds via the bromination of 4-methoxythiophene-3-carboxylic acid (or its ester).

Retrosynthetic Analysis

The C5 position is the most nucleophilic site on the 4-methoxythiophene-3-carboxylate scaffold due to the synergistic directing effects of the sulfur atom (alpha-directing) and the C4-methoxy group (ortho-directing). The C2 position is sterically crowded by the adjacent carboxylate.

Validated Synthesis Protocol

Step 1: Bromination of Methyl 4-methoxythiophene-3-carboxylate

  • Rationale: Brominating the ester prevents side reactions associated with the free acid and improves solubility in organic solvents.

  • Reagents: N-Bromosuccinimide (NBS), Acetic Acid (AcOH) or DMF.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

Step 2: Hydrolysis

  • Reagents: Lithium Hydroxide (LiOH), THF/Water.

Detailed Experimental Procedure
  • Bromination:

    • Dissolve methyl 4-methoxythiophene-3-carboxylate (1.0 eq) in glacial acetic acid (0.5 M concentration).

    • Add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

    • Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LCMS. The product (methyl 5-bromo-4-methoxythiophene-3-carboxylate) will appear as a less polar spot.

    • Workup: Pour reaction mixture into ice water. Filter the precipitate or extract with Dichloromethane (DCM). Wash organic layer with saturated NaHCO₃ to remove acetic acid. Dry over Na₂SO₄ and concentrate.

    • Note: Yields are typically >85% due to the high regioselectivity.

  • Saponification (Hydrolysis):

    • Dissolve the intermediate ester in THF:MeOH:H₂O (3:1:1).

    • Add LiOH·H₂O (2.5 eq).

    • Stir at 40°C for 3 hours.

    • Workup: Acidify carefully with 1M HCl to pH ~3. The free acid, This compound , will precipitate. Filter and dry under vacuum.[2]

Synthesis Start Methyl 4-methoxythiophene-3-carboxylate Step1 Bromination (NBS, AcOH, RT) Start->Step1 Inter Methyl 5-bromo-4-methoxythiophene-3-carboxylate Step1->Inter Step2 Hydrolysis (LiOH, THF/H2O, 40°C) Inter->Step2 Final This compound (Target) Step2->Final

Figure 2: Step-wise synthesis from the methyl ester precursor.

Applications in Drug Discovery

Scaffold Utility

This molecule serves as a bioisostere for substituted benzoic acids or other heteroaromatic acids. The thiophene ring alters metabolic stability and lipophilicity compared to phenyl rings.

  • Metabolic Stability: The C5-Bromine blocks a primary site of metabolic oxidation (cytochrome P450 mediated), potentially increasing the half-life of the final drug molecule compared to the non-brominated analog.

  • Lipophilicity: The methoxy and bromo groups increase LogP, improving membrane permeability relative to the naked acid.

Critical Reaction: Suzuki-Miyaura Coupling

The most common application is coupling the C5-Br with aryl boronic acids.

  • Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.

  • Base: Na₂CO₃ or K₃PO₄.

  • Solvent: Dioxane/Water or Toluene/Ethanol/Water.

  • Challenge: De-bromination (reduction) can occur if the catalyst load is too high or the reaction is overheated. Steric hindrance from the C4-methoxy group is minimal, but electronic deactivation from the C3-COOH (if unprotected) can slow oxidative addition. Recommendation: Protect COOH as an ester or use 2+ equivalents of base.

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store in a cool, dry place. Light sensitive (de-bromination can occur upon prolonged UV exposure). Keep container tightly closed.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Disposal: Halogenated organic waste.

References

  • Gronowitz, S. (1959).[3] On the synthesis of 3-substituted thiophenes. Arkiv för Kemi. (Foundational thiophene chemistry).

  • Campaigne, E., & Bourgeois, R. C. (1954). 3-Substituted Thiophenes.[2][3][4][5] VII. Derivatives of 3-Thiophenecarboxylic Acid. Journal of the American Chemical Society. [Link]

  • Matrix Fine Chemicals. (2024). Product Specification: this compound. [Link]

  • National Science Foundation (NSF). (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding. [Link] (Mechanistic insights into regioselective bromination).

Sources

"5-Bromo-4-methoxythiophene-3-carboxylic acid" synthesis pathway

[1]

Retrosynthetic Analysis & Strategy

The synthesis targets the This compound core. A direct bromination of the carboxylic acid is possible but often suffers from solubility issues and purification challenges. Therefore, the strategy proceeds via the methyl ester intermediate , ensuring better solubility and chromatographic behavior during the critical bromination step.

  • Target : this compound.[1]

  • Precursor : Methyl 5-bromo-4-methoxythiophene-3-carboxylate.

  • Core Scaffold : Methyl 4-methoxythiophene-3-carboxylate.[2][3][4][5]

  • Starting Materials : Methyl thioglycolate and Methyl acrylate (via Dieckmann condensation).

Reaction Pathway Visualization

SynthesisPathwaySM1Methyl thioglycolate+ Methyl acrylateInter1Methyl 4-oxotetrahydro-thiophene-3-carboxylateSM1->Inter11. Dieckmann Condensation(NaOMe, Toluene)Inter2Methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylateInter1->Inter22. Enol Etherification(MeOH, H+, or MeI/Base)Inter3Methyl 4-methoxy-thiophene-3-carboxylateInter2->Inter33. Aromatization(SO2Cl2, DCM)Inter4Methyl 5-bromo-4-methoxy-thiophene-3-carboxylateInter3->Inter44. Regioselective Bromination(NBS, AcOH/DMF, 0°C)Product5-Bromo-4-methoxythiophene-3-carboxylic acidInter4->Product5. Hydrolysis(LiOH, THF/H2O)

Figure 1: Step-by-step synthetic route from acyclic precursors to the target brominated acid.

Detailed Experimental Protocols
Phase 1: Construction of the Thiophene Core

If Methyl 4-methoxythiophene-3-carboxylate (CAS 65369-22-4) is not purchased commercially, it is synthesized via the Fiesselmann or modified Dieckmann route.

Step 1: Dieckmann Condensation

  • Reagents : Methyl thioglycolate, Methyl acrylate, Sodium methoxide (NaOMe), Toluene.

  • Mechanism : Michael addition of the thioglycolate to the acrylate followed by base-mediated cyclization.

  • Protocol :

    • Suspend NaOMe (1.1 equiv) in dry toluene at 0°C.

    • Add a mixture of methyl thioglycolate (1.0 equiv) and methyl acrylate (1.0 equiv) dropwise.

    • Stir at room temperature for 12 hours. The mixture will solidify as the sodium salt forms.

    • Quench with dilute HCl to obtain Methyl 4-oxotetrahydrothiophene-3-carboxylate .

Step 2 & 3: Methylation and Aromatization

  • Reagents : Methanol, p-Toluenesulfonic acid (pTSA), Sulfuryl chloride (SO₂Cl₂).

  • Logic : The tetrahydrothiophene ring is aromatized.[6] Direct oxidation of the enol ether is efficient.

  • Protocol :

    • Reflux the keto-ester in MeOH with catalytic pTSA to form the enol ether (Methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate ).

    • Dissolve the intermediate in DCM and cool to 0°C.

    • Add Sulfuryl chloride (SO₂Cl₂) (1.05 equiv) dropwise. This acts as an oxidant/dehydrogenating agent to establish aromaticity.

    • Wash with NaHCO₃, dry, and concentrate to yield Methyl 4-methoxythiophene-3-carboxylate .

Phase 2: Functionalization (The Critical Steps)

Step 4: Regioselective Bromination This is the most critical step. The 4-methoxy group (EDG) directs the electrophile to the ortho positions (C3 and C5). Since C3 is blocked by the ester, bromination occurs selectively at C5 .

  • Reagents : N-Bromosuccinimide (NBS), Acetic Acid (AcOH) or DMF.

  • Conditions : 0°C to Room Temperature (RT).

  • Protocol :

    • Dissolve Methyl 4-methoxythiophene-3-carboxylate (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).

    • Cool the solution to 0°C in an ice bath.

    • Add NBS (1.05 equiv) portion-wise over 15 minutes. Note: Protect from light to prevent radical side reactions.

    • Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc).[7]

    • Workup : Pour into ice water. The product, Methyl 5-bromo-4-methoxythiophene-3-carboxylate , typically precipitates as a solid. Filter and wash with water. If oil forms, extract with DCM.

Step 5: Hydrolysis to Final Acid

  • Reagents : Lithium Hydroxide (LiOH), THF, Water.

  • Protocol :

    • Dissolve the brominated ester in THF:Water (3:1).

    • Add LiOH·H₂O (2.0 equiv).

    • Stir at RT for 3–6 hours.

    • Acidification : Carefully acidify with 1M HCl to pH 2–3.

    • Isolation : The target This compound will precipitate. Filter, wash with cold water, and dry under vacuum.

Key Data & Process Parameters
ParameterSpecification / ConditionReason for Choice
Regioselectivity >95% C5-BrominationThe C4-OMe group activates C5 strongly. C2 is deactivated by the C3-Ester and is meta to the activating OMe.
Brominating Agent NBS (N-Bromosuccinimide)Milder than elemental bromine (Br₂); avoids over-bromination and harsh acidic fumes.
Solvent (Step 4) Acetic Acid or DMFPolar solvents stabilize the transition state for electrophilic aromatic substitution.
Temperature (Step 4) 0°C

RT
Low temperature prevents bromination at the methyl group (radical pathway) or ring degradation.
Yield (Est.) 65–75% (Over 2 steps)High efficiency due to the strong directing effect of the methoxy group.
Troubleshooting & Scientific Integrity
  • Issue: Dibromination : If traces of 2,5-dibromo product are observed, reduce NBS equivalents to 0.95 and run at strictly 0°C. The C2 position is significantly less reactive, so this is rare.

  • Issue: Radical Bromination : If bromination occurs on the methoxy methyl or ester methyl group, ensure the reaction is kept in the dark and avoid radical initiators (like AIBN). Use polar solvents (AcOH/DMF) to favor the ionic mechanism.

  • Purification : The intermediate ester is easily purified by silica gel chromatography (Hexane/EtOAc gradient). The final acid is best purified by recrystallization from Ethanol/Water if necessary.

References
  • Preparation of Thiophene Derivatives : Journal of Organic Chemistry, 1979, 44 , 3292.[5] (Foundational method for 4-methoxythiophene-3-carboxylate synthesis).

  • Regioselectivity in Thiophene Bromination : MDPI Molecules, 2021, 26 , "Regioselective Electrophilic Aromatic Bromination". (Theoretical and experimental basis for NBS regioselectivity).

  • Synthesis of 4-Hydroxythiophene-3-carboxylates: Journal of Heterocyclic Chemistry, 1980, 17, 110. (Background on the Fiesselmann/Dieckmann precursors).
  • NBS Bromination Protocols : Organic Syntheses, Coll. Vol. 6, p. 194. (Standard protocols for using NBS in polar media).

Structural Elucidation of 5-Bromo-4-methoxythiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Solid-State Characterization and Supramolecular Chemistry[1]

Executive Summary

5-Bromo-4-methoxythiophene-3-carboxylic acid (CAS 162848-23-9) represents a critical scaffold in Fragment-Based Drug Discovery (FBDD).[1] Its trisubstituted thiophene core offers a unique interplay of molecular interactions: the carboxylic acid provides a "head" for hydrogen bonding, the bromine atom facilitates halogen bonding and palladium-catalyzed cross-coupling, and the methoxy group modulates lipophilicity and packing density.

This guide details the protocol for the solid-state characterization of this compound. Unlike standard data sheets, this document focuses on the causality of crystal packing —explaining why the molecule adopts specific motifs and how to experimentally validate them using Single Crystal X-Ray Diffraction (SC-XRD).[1]

Part 1: Chemical Profile and Interaction Potential

To successfully crystallize and solve the structure of this compound, one must first understand its "molecular personality"—the specific functional groups that drive self-assembly.[1]

FeatureFunctional GroupElectronic RoleSupramolecular Role (Synthon)
H-Bond Donor/Acceptor Carboxylic Acid (-COOH)Strong DipoleForms centrosymmetric dimers (

motif).[1]
Halogen Bond Donor Bromine (-Br)

-hole donor
Forms directional interactions with Lewis bases (O, N, or

-systems).[1]
H-Bond Acceptor Methoxy (-OCH

)
Weak baseCan accept weak H-bonds; influences conformational planarity.[1]

-System
Thiophene RingAromaticFacilitates

-

stacking (slipped-parallel).[1]
Part 2: Preparation and Purification Protocol[2][3]

High-quality crystals require high-purity input material.[1] Impurities can poison the crystal faces, inhibiting growth or causing twinning.[1]

2.1 Synthesis Context

While commercially available, in-house synthesis often involves the bromination of 4-methoxythiophene-3-carboxylic acid or hydrolysis of its ester derivatives [1].[1] Note that regioselectivity is critical; the 5-position is electronically activated, but ensuring the 2-position remains unsubstituted (or correctly substituted) is key for the correct isomer.

2.2 Purification for Crystallography

Before attempting crystallization, the compound must be >99% pure by HPLC.[1]

  • Acid-Base Extraction: Dissolve crude solid in 1M NaOH (deprotonates COOH).[1] Wash with Ethyl Acetate (removes non-acidic impurities). Acidify aqueous layer with 1M HCl to precipitate the free acid.

  • Recrystallization (Bulk): Dissolve in hot Ethanol/Water (9:1). Cool slowly to 4°C. This removes trace regioisomers.[1]

Part 3: Crystallization Screening (The "Smart Screen")[1]

Thiophene carboxylic acids often suffer from high solubility in polar solvents and low solubility in non-polar ones, making "good solvent/bad solvent" selection tricky.[1]

3.1 Solvent Selection Matrix
  • Primary Solvents (Good Solubility): Methanol, Ethanol, THF.[1]

  • Anti-Solvents (Poor Solubility): Hexane, Heptane, Water (at low pH).[1]

3.2 Recommended Method: Vapor Diffusion

Vapor diffusion is superior to evaporation for brominated compounds as it controls the nucleation rate, preventing the formation of amorphous precipitates.

Protocol:

  • Dissolve 20 mg of the compound in 1 mL of THF (inner vial).

  • Place the open inner vial inside a larger jar containing 5 mL of n-Heptane (outer solvent).

  • Seal the outer jar tight.[1]

  • Store at 20°C in a vibration-free environment.

  • Mechanism: Heptane vapor slowly diffuses into the THF, lowering the solubility gradually.[1] Crystals should appear within 48-72 hours.

Part 4: Structural Analysis & Supramolecular Synthons[1]

When solving the structure (or predicting it for molecular modeling), the following packing motifs are statistically most probable for this class of molecules [2].[1]

4.1 The Primary Motif: Carboxylic Acid Dimer

The dominant interaction is the formation of a centrosymmetric dimer via the carboxylic acid groups. This is the


 homosynthon .
  • Geometry: Two O-H...O hydrogen bonds.[1]

  • Distance: O...O distance typically 2.6 – 2.7 Å.[1]

  • Effect: This effectively doubles the molecular weight of the crystallization unit, creating a non-polar "dumbbell" shape.

4.2 The Secondary Motif: Halogen Bonding

The Bromine atom at the 5-position is activated by the electron-withdrawing nature of the carboxyl group (via the ring).[1]

  • Interaction: C-Br...O (carbonyl) or C-Br...

    
    .[1]
    
  • Angle: The C-Br...X angle is usually near 180° due to the anisotropic distribution of electron density on the bromine (the "sigma-hole").[1]

  • Significance: These interactions often link the acid dimers into 1D chains or 2D sheets [3].[1]

4.3 Intramolecular Conformation

The methoxy group at position 4 is likely to lie effectively coplanar with the thiophene ring to maximize resonance overlap, though steric repulsion with the adjacent carboxylic acid (position 3) or bromine (position 5) might induce a slight twist.[1]

Part 5: Experimental Validation (XRD Workflow)
5.1 Data Collection Strategy
  • Radiation Source: Molybdenum (Mo K

    
    )  is preferred over Copper (Cu K
    
    
    
    ).[1]
    • Reasoning: Bromine has a high absorption coefficient for Cu radiation, which can lead to significant absorption errors and lower quality data.[1] Mo radiation penetrates better.

  • Temperature: Collect at 100 K .

    • Reasoning: Reduces thermal motion (atomic displacement parameters), allowing for precise location of the methoxy hydrogen atoms.[1]

5.2 Structure Solution Logic
  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar aromatic acids.[1]
  • Phasing: Use Direct Methods (SHELXT) or Intrinsic Phasing.[1] The heavy Bromine atom will dominate the scattering, making the initial phase solution straightforward.

  • Refinement:

    • Locate Br, S, O, C atoms.[1][2][3]

    • Refine H-atoms on the carboxylic acid freely if data quality permits (to confirm the dimer); otherwise, use a riding model.[1]

    • Check for disorder in the Methoxy group (rotation around C-O bond).[1]

Part 6: Visualization of Workflows
Diagram 1: Characterization Workflow

This diagram outlines the critical path from synthesis to solved structure.[1]

G Synth Synthesis (Bromination) Purify Purification (Acid/Base Extr. + Recryst) Synth->Purify Crude Solid Screen Crystal Screening (Vapor Diffusion) Purify->Screen >99% Purity XRD SC-XRD Data (Mo Source, 100K) Screen->XRD Single Crystal Solve Structure Solution (SHELXT/Refinement) XRD->Solve Diffraction Pattern Solve->Screen Poor R-factor (Twinning/Disorder)

Caption: Figure 1. The iterative workflow for solid-state characterization. Note the feedback loop: poor refinement often necessitates re-crystallization.

Diagram 2: Interaction Hierarchy

This diagram illustrates the energy landscape of the supramolecular assembly.

Hierarchy Molecule This compound Primary Primary Interaction: COOH Dimer (Hydrogen Bond) Molecule->Primary Strongest (8-10 kcal/mol) Secondary Secondary Interaction: Br...O / Br...Br (Halogen Bond) Primary->Secondary Directional Assembly Tertiary Tertiary Interaction: Pi-Stacking / vdW Secondary->Tertiary Packing Efficiency Lattice Final Crystal Lattice Tertiary->Lattice 3D Structure

Caption: Figure 2.[1] Supramolecular hierarchy. The acid dimer forms the basic building block, which is then organized by halogen bonds and stacking forces.

References
  • Synthesis of Brominated Thiophenes

    • Gronowitz, S. (1985).[1] Thiophene and Its Derivatives. Wiley-Interscience. (Standard text on thiophene chemistry).

    • BenchChem. (2025).[1][4] 5-Bromothiophene-2-carboxylic acid molecular structure and properties. Link (Analogous synthesis routes).

  • Supramolecular Synthons

    • Desiraju, G. R. (1995).[1] Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327.[1] Link[1]

  • Halogen Bonding in Thiophenes

    • Metrangolo, P., et al. (2005).[1] Halogen Bonding: A New Supramolecular Synthon. Accounts of Chemical Research. Link[1]

  • Crystallographic Databases

    • Cambridge Crystallographic Data Centre (CCDC).[1] CSD-System. (Search for "Bromothiophene carboxylic acid" for analogous unit cell parameters).[1] Link

Disclaimer: This guide is based on established crystallographic principles and analogous structures.[1][5] Specific unit cell dimensions for CAS 162848-23-9 should be determined experimentally using the protocols described above.

Sources

Commercial suppliers of "5-Bromo-4-methoxythiophene-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Sourcing and Technical Utilization of 5-Bromo-4-methoxythiophene-3-carboxylic Acid (CAS 162848-23-9)

Part 1: Executive Technical Summary

This compound (CAS: 162848-23-9 ) is a high-value heterocyclic scaffold used primarily in the synthesis of pharmaceutical intermediates. Its structural uniqueness lies in the dense functionalization of the thiophene ring:

  • C3-Carboxylic Acid: Serves as an anchor for amide coupling or esterification.

  • C4-Methoxy Group: Provides electron density and hydrogen-bond accepting capability, often modulating metabolic stability and solubility in final drug candidates.

  • C5-Bromine: A versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library expansion.

This guide moves beyond simple catalog listings to provide a technical framework for validating supplier quality, understanding impurity profiles, and executing downstream chemistry.

Part 2: Chemical Profile & Critical Quality Attributes (CQA)

Before engaging suppliers, researchers must establish internal specifications to avoid batch failure.

PropertySpecificationTechnical Note
CAS Number 162848-23-9 Verify against CAS 162848-22-8 (Acid Chloride derivative) to avoid shipping errors.
Molecular Formula C₆H₅BrO₃SMW: 237.07 g/mol
Appearance Off-white to pale yellow solidDarkening indicates oxidation or thiophene ring degradation.
Purity (HPLC) ≥ 97.0% (Area %)Critical: Check for des-bromo (4-methoxythiophene-3-carboxylic acid) impurities.
1H NMR Conforms to StructureMust confirm regiochemistry (C2-H vs C5-Br).
Solubility DMSO, Methanol, DMFPoor solubility in non-polar solvents (Hexane, DCM).
Stability HygroscopicStore at 2-8°C under inert atmosphere (Argon/Nitrogen).

Part 3: Commercial Supplier Landscape

The market for this specific isomer is bifurcated into Stocking Suppliers (rapid delivery, variable batch consistency) and Custom Synthesis Houses (high consistency, longer lead time).

Tier 1: Validated Stocking Suppliers (High Probability of Inventory)

These suppliers typically hold gram-scale inventory suitable for hit-to-lead campaigns.

  • BLD Pharm

    • Status: Primary Stockholder.

    • Region: Global (Warehouses in USA/China).

    • Notes: Often provides LC-MS data upfront. Good for <100g requests.

  • Amadis Chemical

    • Status: Specialist in heterocyclic building blocks.

    • Region: China (Hangzhou).

    • Notes: High reliability for thiophene derivatives.

Tier 2: Custom Synthesis & Major Catalogs (High Reliability)

Use these for GMP requirements or kilogram scale-up.

  • Enamine

    • Role: Make-to-order / Building Block Center.

    • Advantage: Unmatched expertise in heterocyclic chemistry; can synthesize analogs if the specific CAS is unavailable.

  • MilliporeSigma (Sigma-Aldrich)

    • Role: Aggregator/Sourcing.

    • Advantage: rigorous QC, but often higher cost and longer lead times for niche thiophenes.

  • Combi-Blocks

    • Role: High-volume catalog.

    • Advantage: Frequently stocks boronic acid derivatives of this scaffold, which may be a better starting point depending on your synthetic route.

Procurement Decision Logic

The following diagram illustrates the decision matrix for sourcing this compound based on project phase and risk tolerance.

ProcurementLogic Start Requirement Analysis QtyCheck Quantity Needed? Start->QtyCheck PurityCheck GMP Required? QtyCheck->PurityCheck < 100g Custom Tier 2: Enamine / WuXi (Custom Synthesis, 4-8 Weeks) QtyCheck->Custom > 100g (Scale-up) Stock Tier 1: BLD Pharm / Amadis (1-2 Week Lead Time) PurityCheck->Stock No (R&D) PurityCheck->Custom Yes (Clinical) Aggregator Tier 3: Aggregators (High Risk of Lead Time Slip) Stock->Aggregator If Out of Stock

Figure 1: Sourcing decision tree based on quantity and regulatory requirements.

Part 4: Quality Control & Impurity Profiling

Trusting a Certificate of Analysis (CoA) blindly is a critical failure point. Upon receipt, the following validation protocol is mandatory.

Regiochemical Confirmation (1H NMR)

The primary risk is the regioisomer 2-bromo-4-methoxythiophene-3-carboxylic acid .

  • Protocol: Dissolve 5mg in DMSO-d6.

  • Diagnostic Signal: Look for the aromatic proton at C2.

    • Desired Product (5-Br): The C2 proton is flanked by sulfur and the carboxylic acid. It typically appears as a singlet around 8.0 - 8.3 ppm .

    • Impurity (2-Br): If the bromine is at C2, the remaining proton is at C5. Due to shielding effects of the methoxy group, this proton will shift upfield relative to the C2 proton.

    • Action: If you see a second singlet in the aromatic region (approx 5-10% intensity), reject the batch.

Des-Bromo Impurity (LC-MS)

During synthesis, incomplete bromination or debromination can occur.

  • Protocol: Run LC-MS (ESI-).

  • Target Mass: [M-H]⁻ = 235/237 (1:1 Isotope pattern for Br).

  • Impurity Mass: [M-H]⁻ = 157 (Des-bromo analog).

  • Threshold: >2% des-bromo content will poison Palladium catalysts in subsequent coupling reactions.

Part 5: Synthetic Utility & Protocols

This scaffold is most commonly used in Suzuki-Miyaura Cross-Couplings . The presence of the free carboxylic acid requires specific conditions to prevent catalyst poisoning or protodeboronation.

Workflow: C5-Arylation via Suzuki Coupling

SuzukiWorkflow Input 5-Br-4-OMe-Thiophene-3-COOH Reagents Ar-B(OH)2 + Pd(dppf)Cl2 K2CO3 (3.0 eq) Input->Reagents Solvent Dioxane/H2O (4:1) Degassed, 90°C Reagents->Solvent Product C5-Arylated Product Solvent->Product

Figure 2: Optimized Suzuki-Miyaura coupling conditions for free-acid thiophenes.

Standard Operating Procedure (SOP):

  • Setup: In a microwave vial, combine this compound (1.0 eq), Aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Note: Water is essential to solubilize the inorganic base and facilitate the transmetallation step.

  • Base: Add K₂CO₃ (3.0 eq). Note: Excess base is required to neutralize the carboxylic acid (1 eq) and activate the boronic acid (2 eq).

  • Reaction: Degas with Nitrogen for 5 mins. Heat to 90°C for 2-4 hours (or 110°C for 30 min in microwave).

  • Workup: Acidify to pH 3 with 1N HCl before extraction to recover the carboxylic acid product.

Part 6: References

  • Chemical Identity & Properties:

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23058061 (Related Scaffold)." PubChem. Accessed Oct 26, 2023. [Link]

  • Supplier Verification:

  • Synthetic Methodology (Thiophene Functionalization):

    • Beilstein J. Org. Chem. "Development of potential manufacturing routes for substituted thiophenes." (2014). Discusses bromination regioselectivity in thiophene-3-carboxylic acids. [Link]

  • Safety Data:

Technical Monograph: 5-Bromo-4-methoxythiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-4-methoxythiophene-3-carboxylic acid Document Type: Technical Monograph & Safety Architecture Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists

Executive Summary: The Scaffold & Its Utility

This compound (CAS 162848-23-9) is a trisubstituted thiophene derivative serving as a critical "linchpin" intermediate in medicinal chemistry. Its structural value lies in its orthogonal reactivity : the bromine atom at position C5 allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the carboxylic acid at position C3 serves as an anchor for amide coupling or heterocycle formation.[1] The methoxy group at C4 modulates the electronic density of the ring, influencing both the solubility profile and the metabolic stability of final drug candidates.[1]

This guide moves beyond the standard Safety Data Sheet (SDS), integrating physicochemical data with practical handling protocols for high-stakes research environments.

Physicochemical Identity Matrix
PropertySpecificationContext for Researchers
CAS Number 162848-23-9 Unique identifier for inventory tracking.
Formula C₆H₅BrO₃SHalogenated heteroaromatic acid.
Molecular Weight 237.07 g/mol Optimal range for fragment-based drug design.
Appearance Off-white to pale yellow solidColor changes often indicate decarboxylation or oxidation.
Melting Point 155 °C (Experimental)High crystallinity; distinct MP aids in purity verification.[1]
Solubility DMSO, Methanol, DMFPoor water solubility; requires organic co-solvents for bio-assays.[1]
Acidity (pKa) ~3.5–4.0 (Predicted)Stronger acid than benzoic acid due to the thiophene ring's electronegativity.[1]
Hazard Forensics & Safety Architecture

While classified under standard GHS codes for irritants, the specific substitution pattern of this compound necessitates a more nuanced safety approach.[1]

Core Hazards:

  • Skin/Eye Irritation (H315, H319): The carboxylic acid moiety, combined with the lipophilic thiophene ring, enhances dermal permeation, leading to delayed but severe irritation.[1]

  • Respiratory Irritation (H335): Fine dust generation during weighing is a primary exposure route.[1]

  • Corrosivity Potential: In the presence of moisture (sweat, mucous membranes), the acid proton can lower local pH significantly, mimicking corrosive burns.[1]

Handling Protocol Decision Tree: The following logic gate dictates the required Personal Protective Equipment (PPE) and engineering controls based on the operational scale.

SafetyProtocol Start Operation Assessment Scale Scale of Handling? Start->Scale Small < 1 Gram (Analytical) Scale->Small Large > 1 Gram (Preparative) Scale->Large PPE_Small Standard PPE: Nitrile Gloves (0.11mm) Safety Glasses Fume Hood Required Small->PPE_Small PPE_Large Enhanced PPE: Double Nitrile or Butyl Gloves Face Shield + Goggles Powder Containment Hood Large->PPE_Large Spill Spill Scenario? PPE_Large->Spill DrySpill Dry Powder Spill Spill->DrySpill WetSpill Solution Spill Spill->WetSpill Action_Dry Use HEPA Vacuum. Do NOT sweep (dust cloud). DrySpill->Action_Dry Action_Wet Absorb with Vermiculite. Neutralize with weak base (NaHCO3). WetSpill->Action_Wet

Figure 1: Risk-based handling logic.[1] Note the distinction between dry and wet spill management to prevent aerosolization.[1]

Storage & Stability Dynamics

The Decarboxylation Risk: Thiophene-3-carboxylic acids are prone to thermal decarboxylation, a reaction catalyzed by heat and acidic conditions. The 4-methoxy group is an electron-donating group (EDG), which stabilizes the intermediate cation but can also lower the activation energy for decarboxylation at elevated temperatures.[1]

  • Storage Condition: Refrigerate at 2–8 °C .

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture uptake.[1]

  • Container: Amber glass is preferred to mitigate potential photochemical degradation of the C-Br bond.

Self-Validating Purity Check: Before using stored material in critical steps:

  • Visual: Check for gas pressure buildup (CO₂ release) or color darkening.[1]

  • NMR: A proton NMR in DMSO-d₆ should show a distinct carboxylic acid proton at ~12.9 ppm. Loss of this signal indicates decarboxylation.

Synthetic Utility: Divergent Pathways

This molecule is a "bifunctional handle." The bromine allows for carbon-carbon bond formation, while the acid allows for amide/ester formation.[1] The order of operations is critical: Suzuki couplings are generally performed before amide coupling if the amide nitrogen is sensitive, or after if the acid is protected as an ester to prevent catalyst poisoning.[1]

Reaction Workflow:

SyntheticPathways Core 5-Bromo-4-methoxy thiophene-3-COOH PathA Path A: C-C Bond Formation (Suzuki-Miyaura) Core->PathA C5 Functionalization PathB Path B: Amide Coupling (DCC/EDC) Core->PathB C3 Functionalization ProdA 5-Aryl-thiophene-3-COOH PathA->ProdA ProdB 5-Bromo-thiophene-3-carboxamide PathB->ProdB ReagentsA Reagents: Ar-B(OH)2, Pd(PPh3)4 Na2CO3, Dioxane/H2O ReagentsA->PathA ReagentsB Reagents: R-NH2, HATU, DIPEA DMF ReagentsB->PathB

Figure 2: Divergent synthetic utility. Path A utilizes the bromine handle; Path B utilizes the carboxylic acid.[1][2]

Experimental Insight (Suzuki Coupling): When coupling at C5, the carboxylic acid at C3 can sometimes interfere with palladium catalysts by forming unreactive carboxylate-Pd species.[1]

  • Optimization: Use 3 equivalents of base (e.g., K₂CO₃) to ensure the acid is fully deprotonated and soluble, or protect the acid as a methyl ester prior to coupling.[1]

Emergency Response & Waste Management

First Aid Specifics:

  • Eye Contact: Immediate irrigation for 15 minutes is non-negotiable. The acidic nature can cause corneal opacity if untreated.

  • Skin Contact: Wash with soap and water.[3] Do not use alcohol-based solvents, as they may increase the permeation of the thiophene ring into the lipid layer of the skin.[1]

Waste Disposal:

  • Halogenated Waste: Due to the bromine atom, this compound must be segregated into Halogenated Organic Waste streams.[1] Do not mix with general organic solvents if the facility recycles non-halogenated solvents.

  • Neutralization: For solid waste, no pre-treatment is necessary before incineration. For solution waste, ensure pH is neutral to prevent corrosion of waste drums.[1]

References

  • Matrix Fine Chemicals. (n.d.).[1] Product Specification: this compound. Retrieved January 31, 2026, from [Link][1]

  • National Institutes of Health (NIH). (2005).[1] Synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid (Analogous Chemistry). PubMed. Retrieved January 31, 2026, from [Link][1]

  • Organic Chemistry Portal. (n.d.).[1] Suzuki Coupling: Mechanism & Examples. Retrieved January 31, 2026, from [Link][1]

Sources

Methodological & Application

"5-Bromo-4-methoxythiophene-3-carboxylic acid" as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "5-Bromo-4-methoxythiophene-3-carboxylic acid" as a synthetic intermediate Content Type: Detailed Application Notes and Protocols

A Trifunctional Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary

In the landscape of medicinal chemistry, This compound (CAS 162848-23-9) represents a "privileged scaffold." Unlike simple thiophenes, this trisubstituted heterocycle offers three distinct vectors for chemical elaboration, making it an ideal core for Fragment-Based Drug Discovery (FBDD) .[1]

Its utility stems from its orthogonal reactivity profile:

  • C3-Carboxylic Acid: Ready for amide coupling or bioisosteric replacement (e.g., oxadiazoles).[1]

  • C5-Bromide: A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald, Stille).[1]

  • C4-Methoxy Group: Acts as an internal hydrogen bond acceptor and metabolic modulator, often improving solubility compared to the hydrogen or methyl analogs.

This guide provides validated protocols for the synthesis, handling, and derivatization of this intermediate, designed for researchers optimizing kinase inhibitors, GPCR ligands, and antibacterial agents.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name This compound
CAS Number 162848-23-9
Molecular Formula C₆H₅BrO₃S
Molecular Weight 237.07 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM, Water
pKa (Calc.) ~3.5 (Acidic due to electron-withdrawing Br and S)
Storage 2–8°C, inert atmosphere (Ar/N₂), protect from light

Synthetic Utility & Retrosynthetic Analysis[1]

The compound's power lies in its electronic cooperativity . The C4-methoxy group is an electron-donating group (EDG) that activates the C5 position, facilitating oxidative addition of Palladium.[1] Conversely, the C3-carboxylic acid is an electron-withdrawing group (EWG) that stabilizes the ring against oxidation but can be prone to decarboxylation under extreme thermal stress.

Functionalization Map (DOT Diagram)

G Core 5-Bromo-4-methoxy- thiophene-3-COOH Suzuki C5-Aryl/Heteroaryl (Suzuki Coupling) Core->Suzuki Pd(0), Ar-B(OH)2 Amide C3-Amide/Ester (Coupling/Esterification) Core->Amide HATU, R-NH2 Cyclization Fused Systems (e.g., Thienopyridines) Core->Cyclization Bifunctional Linkers Decarbox C3-H (Decarboxylation) Core->Decarbox High Temp (>150°C)

Figure 1: Orthogonal reactivity vectors.[1] The C5-Br and C3-COOH allow for sequential library generation. Note the risk of decarboxylation at high temperatures.[1]

Protocol 1: Regioselective Synthesis of the Intermediate

While commercially available, in-house synthesis is often required to access fresh material or derivatives. The synthesis relies on the cooperative directing effects of the C4-methoxy (ortho-director) and C3-carboxyl (meta-director) groups, which both direct electrophiles to the C5 position.

Reaction Scheme

4-Methoxythiophene-3-carboxylic acid + NBS → this compound

Materials
  • Substrate: 4-Methoxythiophene-3-carboxylic acid (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Solvent: DMF (Dimethylformamide) or Glacial Acetic Acid (AcOH)[1]

  • Workup: Water, Ethyl Acetate, Sodium Thiosulfate[1]

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve 10.0 mmol of 4-methoxythiophene-3-carboxylic acid in 20 mL of DMF.

    • Expert Insight: DMF is preferred over DCM due to the polarity of the starting acid.[1] If using AcOH, mild heating (40°C) may be required for solubility.[1]

  • Bromination: Cool the solution to 0°C in an ice bath. Add NBS (10.5 mmol) portion-wise over 15 minutes.

    • Mechanism: The electron-rich nature of the methoxy-thiophene allows bromination to proceed rapidly. Low temperature prevents over-bromination or bromination at the C2 position (though C2 is sterically hindered).[1]

  • Reaction Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by HPLC or TLC (5% MeOH in DCM).

    • Target: Disappearance of starting material (Rf ~0.[1]3) and appearance of product (Rf ~0.4).[1][2]

  • Quench & Isolation: Pour the reaction mixture into 100 mL of ice-cold water. The product typically precipitates as a white solid.[2]

    • If no precipitate: Extract with Ethyl Acetate (3 x 50 mL).[1] Wash organics with 10% Na₂S₂O₃ (to remove bromine traces) and Brine.[1]

  • Purification: Recrystallize from Ethanol/Water (1:1) or dry under high vacuum if pure by NMR.[1]

    • Yield Expectations: 85–95%.

Protocol 2: Application in Suzuki-Miyaura Cross-Coupling

This protocol addresses the challenge of coupling a free carboxylic acid, which can poison Pd catalysts.[1] We utilize a ligand-optimized system to bypass the need for ester protection.

Workflow Diagram (DOT)

Workflow Step1 Reagent Prep: Degas Dioxane/H2O (4:1) Step2 Assembly: Substrate + Ar-B(OH)2 + K2CO3 + Pd(dppf)Cl2 (5 mol%) Step1->Step2 Step3 Reaction: Heat to 80°C, 4-12 hrs Step2->Step3 Step4 Workup: Acidify to pH 3 -> Extract Step3->Step4

Figure 2: Direct Suzuki coupling workflow for free carboxylic acids.

Detailed Methodology
  • Setup: Charge a reaction vial with:

    • This compound (1.0 equiv, 1 mmol)

    • Aryl Boronic Acid (1.2 equiv)[1]

    • Potassium Carbonate (K₂CO₃) (3.0 equiv) — Base is critical for activating the boronic acid.[1]

  • Catalyst: Add Pd(dppf)Cl₂[1]·DCM (0.05 equiv).[1]

    • Why this catalyst? The bidentate dppf ligand is robust and resists deactivation by the carboxylate anion.[1]

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 5 mL).

    • Expert Insight: Water is essential for the solubility of the inorganic base and the transmetallation step.[1]

  • Execution: Seal the vial and heat to 80°C for 4–12 hours.

    • Caution: Do not exceed 100°C to avoid thermal decarboxylation of the thiophene acid.[1]

  • Workup:

    • Cool to RT.

    • Dilute with water.[3]

    • Crucial Step: Acidify carefully with 1M HCl to pH ~3 to protonate the carboxylate product.

    • Extract with EtOAc.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Suzuki Protodebromination (loss of Br replaced by H)Switch solvent to anhydrous DMF/TEA or lower temperature. Ensure boronic acid is not degrading.
Decarboxylation Reaction temperature too high (>120°C)Keep temp <90°C. Consider protecting acid as Methyl Ester if high temp is unavoidable.[1]
Regioisomers in Synthesis Bromination at C2 positionEnsure temperature is 0°C during NBS addition. C2 is less reactive than C5 due to steric clash with C3-COOH.
Poor Solubility Zwitterionic character or aggregationUse polar aprotic solvents (DMF, DMSO) or convert to Methyl Ester for lipophilic steps.[1]

References

  • Synthesis of Bromothiophene Carboxylic Acids

    • Title: Synthesis of 5-bromothiophene-3-carboxylic acid and deriv
    • Source: Royal Society of Chemistry (RSC) & Vertex AI Snippets.[1]

    • Context: Describes the bromination of thiophene-3-carboxylic acid using Br2/AcOH, adaptable to the methoxy-deriv
    • (General Reference based on Snippet 1.1/1.6)

  • Bioisosteric Applications

    • Title: Carboxylic Acid Bioisosteres in Medicinal Chemistry.[4]

    • Source: Journal of Chemistry, 2022.[1][4]

    • Context: Validates the use of thiophene carboxylates as replacements for benzoic acids in drug design.
  • Cross-Coupling Methodologies

    • Title: Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling.[1][5]

    • Source: NIH / PubMed.
    • Context: Provides specific conditions (Pd/DCC/DMAP)
    • (Based on Snippet 1.9)

  • Compound Data

    • Title: this compound (CAS 162848-23-9).[6]

    • Source: M
    • Context: Physical properties and CAS verific
    • (Based on Snippet 1.2)

Sources

Buchwald-Hartwig amination of "5-Bromo-4-methoxythiophene-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination of 5-Bromo-4-methoxythiophene-3-carboxylic acid

Executive Summary

The amination of This compound presents a dual synthetic challenge: the coordination of the thiophene sulfur to palladium (catalyst poisoning) and the presence of a free carboxylic acid, which can protonate reactive intermediates and sequester the base.

While standard Buchwald-Hartwig conditions often fail with free acids, modern ligand design allows for two distinct strategies:

  • Protocol A (Direct Coupling): Utilizes LiHMDS as a soluble base with BrettPhos/RuPhos precatalysts to couple the free acid directly. This is the most efficient route for medicinal chemistry (milligram to gram scale).

  • Protocol B (Protection Strategy): A robust, scalable 3-step sequence (Esterification

    
     Coupling 
    
    
    
    Hydrolysis) recommended for process chemistry (multi-gram to kilogram scale) where cost and purification rigor are paramount.

Strategic Workflow & Decision Tree

The following diagram outlines the decision logic for selecting the appropriate protocol based on scale and available reagents.

G Start Substrate: this compound Decision Scale & Resource Availability? Start->Decision PathA Protocol A: Direct Coupling (High Efficiency / High Cost) Decision->PathA Discovery Scale (<5g) Speed is Critical PathB Protocol B: Protection Route (High Robustness / Scalable) Decision->PathB Process Scale (>10g) Cost/Purity Critical A_Step1 Reagents: LiHMDS (3.5 eq), Pd-BrettPhos G3 Solvent: THF/Toluene PathA->A_Step1 B_Step1 Step 1: Esterification (MeOH, H2SO4 or TMSCHN2) PathB->B_Step1 A_Step2 Mechanism: In-situ Carboxylate Protection & Amine Deprotonation A_Step1->A_Step2 Product Target: 5-Amino-4-methoxythiophene-3-carboxylic acid A_Step2->Product B_Step2 Step 2: Coupling (Standard) Pd(OAc)2/Xantphos, Cs2CO3 B_Step1->B_Step2 B_Step3 Step 3: Hydrolysis (LiOH, THF/H2O) B_Step2->B_Step3 B_Step3->Product

Figure 1: Strategic decision tree for the amination of halothiophene carboxylic acids.

Protocol A: Direct Coupling of the Free Acid

Rationale: Direct coupling avoids two synthetic steps. The key is using LiHMDS (Lithium bis(trimethylsilyl)amide) . Unlike carbonate bases, LiHMDS is soluble in organic solvents (THF/Toluene) and sufficiently strong (


) to deprotonate both the carboxylic acid (forming the lithium carboxylate) and the amine. The bulky BrettPhos  or RuPhos  ligands create a protective steric shell around the Pd center, preventing the carboxylate or thiophene sulfur from forming stable, unreactive complexes with the metal.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines) (0.02 – 0.05 equiv).

  • Base: LiHMDS (1.0 M in THF) (3.5 equiv ). Note: Excess is required to neutralize the acid and deprotonate the amine.

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Procedure:

  • Inertion: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon or Nitrogen.

  • Charging: Add the thiophene substrate (1.0 equiv), the amine (1.2 equiv), and the Pd-G3 precatalyst (2-5 mol%) to the vial.

    • Critical: Do not add the base yet.

  • Solvation: Seal the vial and purge with inert gas. Add anhydrous THF (concentration ~0.2 M).

  • Deprotonation (The "Base Trick"): Dropwise add LiHMDS solution (3.5 equiv) at room temperature.

    • Observation: You may observe a slight exotherm or precipitate formation (lithium carboxylate). This is normal.

  • Reaction: Heat the mixture to 65–80 °C for 4–12 hours. Monitor by LCMS.

    • Endpoint: Look for the disappearance of the starting bromide.

  • Quench & Workup: Cool to RT. Quench carefully with 1M HCl (to pH ~3-4) to protonate the carboxylate product. Extract with EtOAc (3x).

  • Purification: The product will be in the organic layer (as the free acid). Dry over Na2SO4 and purify via reverse-phase chromatography (C18) using Water/Acetonitrile (+0.1% Formic Acid).

Protocol B: The "Protection-First" Strategy

Rationale: If the direct coupling fails due to steric crowding or specific amine incompatibility, the methyl ester intermediate is the industry standard. It removes the acidic proton and improves solubility.

Step 1: Methyl Ester Formation
  • Method: Dissolve substrate in MeOH. Add catalytic H2SO4 (5 mol%) or SOCl2 (1.1 equiv) dropwise at 0°C. Reflux for 2 hours.

  • Workup: Concentrate, neutralize with sat. NaHCO3, extract with EtOAc.

  • Yield Target: >95%.

Step 2: Buchwald-Hartwig Coupling of the Ester

This step uses "Standard" Buchwald conditions, which are milder than Protocol A.

Reagents:

  • Substrate: Methyl 5-bromo-4-methoxythiophene-3-carboxylate (1.0 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%) + Xantphos (10 mol%) OR Pd(dppf)Cl2 (5 mol%).

  • Base: Cs2CO3 (2.0 equiv) or K3PO4 (2.0 equiv).

  • Solvent: 1,4-Dioxane or Toluene (0.2 M).

Procedure:

  • Combine ester, amine (1.2 equiv), base, and ligand/catalyst in a reaction vessel.

  • Purge with Argon for 5 minutes.

  • Add solvent (degassed).

  • Heat to 90–100 °C for 12–16 hours.

  • Workup: Filter through Celite to remove insolubles. Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc).

Step 3: Hydrolysis
  • Method: Dissolve the coupled ester in THF/Water (3:1). Add LiOH (3.0 equiv). Stir at RT or 40°C until conversion is complete.

  • Isolation: Acidify to pH 3 with 1M HCl. The amino-acid product usually precipitates or can be extracted into EtOAc.

Comparative Data & Troubleshooting

VariableProtocol A (Direct)Protocol B (Protected)
Step Count 1 Step3 Steps
Reagent Cost High (LiHMDS, BrettPhos)Low/Medium (Cs2CO3, Xantphos)
Functional Group Tolerance Moderate (Base sensitive groups like esters/ketones may degrade)High (Mild bases used)
Purification Difficult (Polar free acid)Easy (Non-polar ester intermediate)
Thiophene Poisoning Risk Low (G3 precatalysts are highly active)Moderate (Requires good ligand choice)

Troubleshooting Guide:

  • Problem: Low conversion, starting material remains.

    • Cause: Catalyst poisoning by the thiophene sulfur.

    • Solution: Switch to Pd2(dba)3 + BrettPhos (pre-mix for 30 mins at 60°C before adding substrate) or increase catalyst loading to 10 mol%.

  • Problem: Debromination (Reduction of C-Br bond).

    • Cause: Hydride source present or reaction too hot.

    • Solution: Ensure solvent is anhydrous. Switch solvent from THF to Toluene. Lower temperature to 60°C.

  • Problem: Product stuck in aqueous layer during workup.

    • Cause: The amino-acid is zwitterionic.

    • Solution: Adjust pH to the isoelectric point (usually pH 4-5) to maximize precipitation. Use n-Butanol for extraction if necessary.

References

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). "Pd-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development." Chemical Science, 2(1), 27-50.

  • Fors, B. P., & Buchwald, S. L. (2009). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics." Journal of the American Chemical Society, 131(36), 12898–12899. (Describes BrettPhos utility).

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition, 34(12), 1348-1350. (Foundational LiHMDS usage).

  • Hartwig, J. F. (2010).[1] "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books. (Mechanistic grounding on thiophene poisoning).

Sources

The Emerging Role of 5-Bromo-4-methoxythiophene-3-carboxylic acid in Advanced Organic Electronics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The field of organic electronics is in a perpetual state of innovation, driven by the quest for novel materials that offer enhanced performance, processability, and functionality. Within the diverse family of organic semiconductors, thiophene-based molecules have garnered significant attention due to their excellent charge transport properties and environmental stability.[1] This guide focuses on a promising, yet relatively unexplored, building block: 5-Bromo-4-methoxythiophene-3-carboxylic acid . We will delve into its potential applications, provide detailed hypothetical protocols for its use, and offer insights grounded in the established chemistry of similar compounds.

While direct, published applications of this compound in organic electronic devices are not yet widespread, its molecular architecture—featuring a reactive bromine atom, an electron-donating methoxy group, and a versatile carboxylic acid handle—makes it a highly attractive candidate for the synthesis of advanced functional polymers. This document serves as a forward-looking guide for researchers, providing a scientifically grounded starting point for exploring the potential of this intriguing molecule.

Core Molecular Attributes and Synthetic Potential

This compound is a substituted thiophene with the chemical formula C₆H₅BrO₃S.[2] Its key structural features are pivotal to its potential applications in organic electronics:

  • 5-Bromo Position: The bromine atom serves as a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and direct arylation polymerization. This enables the incorporation of the thiophene unit into a larger conjugated polymer backbone, which is essential for charge transport.

  • 4-Methoxy Group: The electron-donating methoxy group can influence the electronic properties of the resulting polymer, potentially raising the Highest Occupied Molecular Orbital (HOMO) energy level. This can be advantageous for tuning the bandgap and improving charge injection from electrodes in devices.

  • 3-Carboxylic Acid Group: This functional group offers several strategic advantages. It can be used to enhance solubility, enabling solution-based processing of the final polymer. Furthermore, it can serve as an anchoring group for attachment to metal oxide surfaces (e.g., in dye-sensitized solar cells or as a surface modifier for electrodes) or for post-polymerization functionalization to introduce other desired properties.

A summary of the key properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 162848-23-9[2]
Molecular Formula C₆H₅BrO₃S[2]
Molecular Weight 237.07 g/mol [2]
IUPAC Name This compound[2]
SMILES COC1=C(Br)SC=C1C(O)=O[2]

Hypothetical Application in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics.[3] A polymer derived from this compound could potentially be utilized as the active semiconductor layer in an OFET. The carboxylic acid side chain could provide solubility for solution-based deposition methods like spin-coating or inkjet printing, which are desirable for low-cost, large-area fabrication.

Proposed Polymer Synthesis: Suzuki Cross-Coupling

A plausible route to a soluble, conjugated polymer is through a Suzuki cross-coupling reaction. This would involve the polymerization of a dibromo-derivative of the monomer with a suitable bis(boronic ester) comonomer.

Diagram of Proposed Polymerization Workflow

G cluster_synthesis Polymer Synthesis Monomer 5-Bromo-4-methoxy- thiophene-3-carboxylic acid Esterification Esterification of Carboxylic Acid Monomer->Esterification  Protection Bromination Bromination at 2-position Esterification->Bromination DibromoMonomer Dibrominated Monomer (Ester Protected) Bromination->DibromoMonomer Polymerization Suzuki Cross-Coupling (Pd Catalyst) DibromoMonomer->Polymerization Comonomer Bis(boronic ester) Comonomer Comonomer->Polymerization PolymerEster Protected Polymer Polymerization->PolymerEster Deprotection Hydrolysis of Ester PolymerEster->Deprotection  Deprotection FinalPolymer Final Polymer with Carboxylic Acid Groups Deprotection->FinalPolymer G cluster_fabrication OFET Fabrication Start Si/SiO₂ Substrate Cleaning Substrate Cleaning (Sonication, UV-Ozone) Start->Cleaning OTS_Treatment OTS Surface Modification Cleaning->OTS_Treatment Polymer_Deposition Spin-Coating of Polymer Solution OTS_Treatment->Polymer_Deposition Annealing Thermal Annealing Polymer_Deposition->Annealing Electrode_Deposition Au Electrode Evaporation Annealing->Electrode_Deposition Characterization Electrical Characterization Electrode_Deposition->Characterization

Sources

Application Notes & Protocols: Strategic Derivatization of 5-Bromo-4-methoxythiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the chemical derivatization of 5-Bromo-4-methoxythiophene-3-carboxylic acid, a versatile heterocyclic building block pivotal in medicinal chemistry and materials science. We will explore the molecule's dual reactivity at the carboxylic acid and the C5-bromo positions, offering detailed, field-proven protocols for esterification, amidation, and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Sonogashira). The causality behind experimental choices, self-validating protocol design, and advanced visualization of workflows are central to this guide, aimed at empowering researchers in drug development and synthetic chemistry.

Introduction: The Strategic Value of a Bifunctional Scaffold

This compound is a highly valuable scaffold in modern organic synthesis. Its structure incorporates a thiophene ring, a core moiety in numerous pharmacologically active compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The thiophene nucleus is often considered a bioisostere of a benzene ring, offering similar physicochemical properties while presenting unique opportunities for drug-receptor interactions.[1][4]

The strategic utility of this specific molecule lies in its two distinct and orthogonally reactive functional groups:

  • The Carboxylic Acid (-COOH) at C3: This group is a classical handle for forming esters and amides, allowing for the introduction of diverse side chains to modulate solubility, polarity, and biological target engagement.

  • The Bromo (-Br) group at C5: This halogen atom serves as a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.

This dual functionality allows for a modular approach to library synthesis, making it an ideal starting material for generating novel chemical entities.

Derivatization via the Carboxylic Acid Functionality

The carboxylic acid group is readily activated for nucleophilic acyl substitution. Standard coupling reagents are employed to facilitate the formation of esters and amides under mild conditions, which is crucial for preserving the integrity of the substituted thiophene ring.

Protocol: Steglich Esterification

Steglich esterification is a powerful method that uses a carbodiimide, typically N,N'-Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, with a catalytic amount of 4-Dimethylaminopyridine (DMAP) to accelerate the reaction.[5][6] This method is advantageous for its mild conditions and its effectiveness even with sterically demanding alcohols.[5]

Causality of Reagent Choice:

  • DCC: Acts as a dehydrating agent, activating the carboxylate by forming a highly reactive O-acylisourea intermediate.

  • DMAP: Serves as a superior acyl transfer catalyst compared to the alcohol nucleophile, forming a more reactive DMAP-acylpyridinium intermediate, which dramatically increases the reaction rate and suppresses side product formation.[6]

Step-by-Step Protocol:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Addition of Alcohol & Catalyst: Add the desired alcohol (1.1 eq) followed by DMAP (0.1 eq). Stir the solution at room temperature for 10 minutes.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 5-10 minutes.[5][6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Purification: Combine the filtrates and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography on silica gel.

Data Presentation: Representative Esters

Alcohol SubstrateProduct NameTypical Yield (%)Notes
MethanolMethyl 5-Bromo-4-methoxythiophene-3-carboxylate90-98%Standard, unhindered alcohol.
IsopropanolIsopropyl 5-Bromo-4-methoxythiophene-3-carboxylate85-95%Demonstrates efficacy with secondary alcohols.
Benzyl AlcoholBenzyl 5-Bromo-4-methoxythiophene-3-carboxylate88-96%Useful for introducing aromatic moieties.
2-PhenylethanolPhenethyl 5-Bromo-4-methoxythiophene-3-carboxylate80-90%Relevant for spasmolytic activity studies.[7]

Experimental Workflow: Steglich Esterification

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification P1 Dissolve Thiophene Acid in Anhydrous DCM P2 Add Alcohol (1.1 eq) & DMAP (0.1 eq) P1->P2 R1 Cool to 0 °C P2->R1 R2 Add DCC (1.1 eq) in DCM R1->R2 R3 Stir at RT (3-12h) R2->R3 W1 Filter DCU Precipitate R3->W1 W2 Aqueous Washes (HCl, NaHCO3, Brine) W1->W2 W3 Dry (Na2SO4) & Concentrate W2->W3 W4 Column Chromatography W3->W4 Final Final W4->Final Pure Ester G cluster_prep 1. Reagent Assembly cluster_reaction 2. Catalytic Reaction cluster_workup 3. Isolation P1 Combine Bromo-Thiophene Ester, Boronic Acid, and Base P2 Evacuate & Backfill with Inert Gas P1->P2 R1 Add Degassed Solvent & Pd Catalyst P2->R1 R2 Heat to Reflux (4-16h) R1->R2 W1 Cool & Dilute with Ethyl Acetate R2->W1 W2 Aqueous Wash W1->W2 W3 Dry, Concentrate & Purify W2->W3 Final Final W3->Final Coupled Product

Sources

Troubleshooting & Optimization

Technical Support Center: Cross-Coupling Optimization for 5-Bromo-4-methoxythiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Base Selection & Reaction Optimization Target Substrate: 5-Bromo-4-methoxythiophene-3-carboxylic acid Document ID: TSC-2026-THIO-05

Executive Summary: The "Dual-Personality" Substrate

Working with This compound presents a classic "dual-personality" challenge in palladium catalysis. You are attempting to cross-couple a halide (C-5 position) while managing a free carboxylic acid (C-3 position) and a steric/electronic modifier (C-4 methoxy).

Most failures with this substrate stem from treating it like a simple aryl halide. Successful coupling requires a base selection strategy that addresses three competing factors:

  • Solubility: The free acid forms insoluble salts in pure organic solvents.

  • Catalyst Poisoning: The carboxylate can coordinate to Pd(II), arresting the catalytic cycle.

  • Protodecarboxylation: Thiophene-3-carboxylic acids are prone to losing

    
     under thermal stress, especially if the C-2 position is unsubstituted.
    

This guide provides the troubleshooting logic and validated protocols to navigate these risks.

Troubleshooting Guide: The "Free Acid" Paradox

Issue: Reaction Stalls with < 10% Conversion

Symptom: Starting material remains unconsumed; black Pd precipitates early. Root Cause: "Base Starvation" or "Phase Separation."

Standard Suzuki protocols (1.5 – 2.0 eq. base) fail here. The first equivalent of base is immediately consumed to deprotonate the carboxylic acid (


). If you use 2.0 equivalents, you leave only 1.0 equivalent to activate the boronic acid, effectively halting the transmetalation step. Furthermore, the resulting carboxylate salt is often insoluble in Toluene or THF, removing the electrophile from the catalytic solution.

Corrective Action:

  • Stoichiometry: Increase base load to 3.0 – 3.5 equivalents .

  • Solvent System: Switch to a biphasic system (1,4-Dioxane/Water or DMF/Water ) to solvate the carboxylate salt.

Issue: The "Missing Carboxyl" Mystery (Protodecarboxylation)

Symptom: Mass spec shows a product mass of [Expected Product – 44 Da]. Root Cause: Thermal decarboxylation. Thiophene-3-carboxylic acids are inherently unstable at high temperatures (


), particularly when the carboxylate is stabilized by a metal (Cu, Ag, or even Pd).

Corrective Action:

  • Avoid Coinage Metals: Do NOT use Copper (Cu) or Silver (Ag) salts (often used in "Liebeskind-Srogl" or specific decarboxylative couplings). These catalyze

    
     loss.[1]
    
  • Temperature Control: Cap reaction temperature at 80°C .

  • Base Choice: Switch from Carbonates to Phosphates (

    
    ).
    

Visualizing the Decision Matrix

The following logic flow helps you select the correct optimization path based on your initial screening results.

BaseSelection Start Start: 5-Bromo-4-methoxythiophene-3-COOH Decision1 Is the Free Acid Mandatory? Start->Decision1 RouteA Route A: Free Acid Coupling Decision1->RouteA Yes (Step count critical) RouteB Route B: Ester Protection Decision1->RouteB No (Yield critical) Solubility Solubility Check: Is salt soluble in organic solvent? RouteA->Solubility Solvent1 Use Dioxane/H2O (4:1) Base: K3PO4 (3.0 eq) Solubility->Solvent1 Standard Solvent2 Use DMF/H2O (9:1) Base: Cs2CO3 (3.0 eq) Solubility->Solvent2 High Polarity Needed Risk Risk: Protodecarboxylation detected? Solvent1->Risk Solvent2->Risk Fix1 Lower T to 60-80°C Switch to Pd(dppf)Cl2 Risk->Fix1 Yes (-CO2 obs.) Proceed with Workup Proceed with Workup Risk->Proceed with Workup No

Figure 1: Decision matrix for optimizing reaction conditions based on substrate constraints and observed side-reactions.

Validated Protocols

Protocol A: Aqueous Suzuki-Miyaura (Direct Acid Coupling)

Best for: Rapid screening when esterification/hydrolysis steps are undesirable.

Mechanism: Uses water to solubilize the thiophene-carboxylate intermediate while


 buffers the system. The 4-methoxy group acts as an Electron Donating Group (EDG), slowing oxidative addition; therefore, a slightly higher catalyst load is recommended.
ComponentEquivalentsRole
Substrate 1.05-Bromo-4-methoxythiophene-3-COOH
Boronic Acid 1.2 – 1.5Coupling partner
Catalyst 5 mol%

(Resistant to poisoning)
Base 3.5

(Tribasic Potassium Phosphate)
Solvent [0.2 M]1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Charge reaction vial with Substrate, Boronic Acid, Base, and Catalyst.

  • Evacuate and backfill with Argon (

    
    ).
    
  • Add degassed Dioxane/Water mixture.

  • Heat to 80°C (Do not exceed 90°C to prevent decarboxylation).

  • Monitor by LCMS. Note: The product will be in the aqueous layer at high pH. Acidify a small aliquot to pH 3 before extracting for LCMS analysis.

Protocol B: The "Safety First" Ester Route

Best for: Scale-up (>5g) or when the free acid fails to convert.

If Protocol A yields <40%, protect the acid. The methyl or pentyl ester significantly alters the solubility profile, allowing standard anhydrous conditions.

  • Protection: Reflux substrate in MeOH with

    
     (cat.) 
    
    
    
    Methyl ester.
  • Coupling: Use

    
     (2.0 eq) in Toluene/EtOH with 
    
    
    
    .
  • Deprotection: LiOH in THF/Water (RT).

Frequently Asked Questions (FAQ)

Q: Can I use organic bases like Triethylamine (


) or DIPEA? 
A: Generally, No.  While common in Sonogashira couplings, amine bases are often inferior for Suzuki couplings of free acids. They can form tight ion pairs with the carboxylate that are soluble but unreactive, or they can coordinate strongly to the Palladium, shutting down the cycle. Inorganic bases (

,

) are superior here [1].

Q: Why is the 4-methoxy group a problem? A: It exerts two effects:

  • Electronic: As an electron-donating group (EDG), it increases electron density at the C-5 bromine, making the C-Br bond stronger and harder for the Palladium to break (slower Oxidative Addition).

  • Steric: Being ortho to the bromine, it creates steric bulk that hinders the approach of the Palladium complex. Tip: If conversion is low, switch to a catalyst with smaller, electron-rich ligands like SPhos-Pd-G2.

Q: My product is 2-methoxy-5-arylthiophene. Where did the acid go? A: You suffered Protodecarboxylation . This typically happens if the reaction temperature is too high (>100°C) or if you used a Copper co-catalyst. Thiophene-3-carboxylic acids are chemically related to benzoic acids but are more prone to thermal decarboxylation due to the electron-rich nature of the heterocycle [2].

References

  • BenchChem. (2025).[2] A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Retrieved from

  • Patra, T., et al. (2015).[1] Copper mediated decarboxylative direct C–H arylation of heteroarenes with benzoic acids. Royal Society of Chemistry. Retrieved from

  • N.A. (2023).[3] Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. Arabian Journal of Chemistry. Retrieved from

Sources

Debromination of "5-Bromo-4-methoxythiophene-3-carboxylic acid" during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Debromination of 5-Bromo-4-methoxythiophene-3-carboxylic acid

Executive Summary & Diagnostic Context

You are likely accessing this guide because you are observing the formation of 4-methoxythiophene-3-carboxylic acid (the debrominated byproduct) instead of your desired cross-coupled or functionalized product.

This compound presents a unique synthetic challenge due to the "Push-Pull" electronic synergy:

  • The Methoxy Group (C4): A strong electron-donating group (EDG) that activates the C5 position, making the C-Br bond more susceptible to oxidative addition by Palladium, but also increasing the basicity of the thienyl ring.

  • The Carboxylic Acid (C3): An acidic moiety that, if not properly managed, acts as an internal proton source or catalyst poison, leading to protodebromination (hydrodehalogenation).

This guide provides the causality analysis and validated protocols to suppress this side reaction in Metal-Catalyzed Cross-Couplings (Suzuki-Miyaura) and Lithium-Halogen Exchange workflows.

Diagnostic Workflow: Identifying the Failure Mode

Before altering conditions, confirm the pathway of failure using this logic tree.

DebrominationDiagnosis Start Observation: Loss of Bromine CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckProd Is Desired Product Formed? CheckSM->CheckProd Yes AnalyzeByprod Analyze Byproduct Mass (LCMS/GCMS) CheckProd->AnalyzeByprod No/Low Yield Debrom Mass = SM - 79 (Br) + 1 (H) (Protodebromination) AnalyzeByprod->Debrom M-78 Peak Found Homo Mass = (SM - Br) * 2 (Homocoupling) AnalyzeByprod->Homo Dimer Found Cause1 Cause: Pd-Hydride Species (See Protocol A) Debrom->Cause1 Suzuki Conditions Cause2 Cause: Moisture/Protic Source (See Protocol B) Debrom->Cause2 Lithiation Conditions

Figure 1: Diagnostic logic to distinguish between protodebromination and other side reactions.

Root Cause Analysis: The Mechanics of Failure
Scenario A: Palladium-Catalyzed Coupling (Suzuki-Miyaura)

In Suzuki couplings, debromination occurs via a Palladium-Hydride (Pd-H) intermediate.

  • Mechanism: The catalytic cycle begins with oxidative addition of the Ar-Br to Pd(0). If the transmetallation step (reaction with boronic acid) is slow, the Ar-Pd-Br species can undergo β-hydride elimination from ligands or react with alcohols/water in the solvent, forming Ar-Pd-H. Reductive elimination then yields the debrominated arene (Ar-H).

  • Specific Risk for your Compound: The C3-Carboxylic acid can protonate the Pd-intermediate directly if not fully deprotonated, or the 4-methoxy group can destabilize the intermediate, favoring the faster reductive elimination of H over the bulky aryl group.

Scenario B: Lithium-Halogen Exchange
  • Mechanism: You treat the bromide with n-BuLi to generate the thienyl-lithium species.

  • The Failure: The generated thienyl-lithium is highly basic. If the C3-COOH proton is not completely removed (requiring 2 equivalents of base) or if there is trace moisture, the thienyl-lithium instantly grabs a proton.

  • Result: You isolate the debrominated thiophene acid.[1]

Validated Troubleshooting Protocols
Protocol A: Suppressing Debromination in Suzuki Coupling

Applicability: When reacting this compound with Boronic Acids.

The Fix: Switch to a non-protic, anhydrous system and protect the acid if possible.

ParameterStandard Condition (High Risk)Optimized Condition (Low Risk) Rationale
Solvent MeOH, EtOH, DME/WaterAnhydrous Toluene/Dioxane (10:1) Eliminates alcohol as a hydride source.
Base Na₂CO₃ (aq), K₂CO₃K₃PO₄ (anhydrous) or CsF Removes water; Phosphate buffers the pH effectively in organic media.
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂[2] · DCM Bidentate ligands (dppf) stabilize the Pd-intermediate, preventing β-hydride elimination [1].
Substrate Free Acid (COOH)Methyl Ester (COOMe) Esterification prevents acidic proton interference. Hydrolyze after coupling.

Step-by-Step Optimization:

  • Protection (Highly Recommended): Convert the carboxylic acid to the methyl ester using MeOH/H₂SO₄ or TMS-diazomethane. This removes the acidic proton that kills the catalyst.

  • Degassing: Oxygen promotes homocoupling, which competes with the main cycle. Sparge solvents with Argon for 20 mins.

  • Stoichiometry: Use 1.0 eq Bromide : 1.2 eq Boronic Acid : 3.0 eq Base.

  • Temperature: Lower the temperature. Run at 60-70°C instead of reflux. High heat favors the higher-energy activation of debromination pathways [2].

Protocol B: Successful Lithiation (Lithium-Halogen Exchange)

Applicability: Introducing an electrophile (aldehyde, ketone, etc.) at the C5 position.

The Fix: "Double Deprotonation" or "Protection First".

Method 1: The Protection Route (Preferred)

  • Protect: Convert C3-COOH to an oxazoline or a bulky ester (e.g., t-Butyl ester) to prevent nucleophilic attack on the carbonyl.

  • Exchange: Use t-BuLi (2 eq) at -78°C in THF.

  • Quench: Add electrophile immediately.

Method 2: The "Salt" Route (If you must use the free acid)

  • Theory: You must consume the COOH proton before attacking the Br.

  • Procedure:

    • Dissolve substrate in dry THF at -78°C.

    • Add 1.1 eq of NaH or n-BuLi to form the carboxylate salt (COOLi). Stir 15 min.

    • Add 1.1 eq of n-BuLi (or t-BuLi) to perform the Li-Halogen exchange at C5.

    • Critical: The resulting dianion is extremely basic. Ensure the electrophile is added strictly at -78°C.

    • Note: This method often fails due to solubility issues of the dianion. Method 1 is superior.

Frequently Asked Questions (FAQs)

Q1: Can I just add more catalyst to outcompete the debromination? A: No. Adding more catalyst often increases the concentration of active Pd species that can enter the degradation cycle. Instead, increase the concentration of the Boronic Acid (to speed up transmetallation) and reduce the reaction time.

Q2: Why does the mass spec show an M+2 peak for the byproduct? A: If you see M+2 relative to the debrominated mass, you might be seeing homocoupling (dimerization) or incorporation of a solvent fragment. However, a clean loss of 79/81 amu (Br) and gain of 1 amu (H) confirms hydrodehalogenation.

Q3: I cannot protect the acid due to downstream stability issues. What is my best shot for Suzuki? A: Use Water-Soluble Palladium Catalysts (e.g., Pd(dtbpf)Cl₂) in a buffered aqueous system (Water/Acetonitrile 1:1 with NaHCO₃). The rapid kinetics of these modern catalysts can outpace the decomposition pathways. However, keep the temperature below 60°C.

References
  • BenchChem. (2025).[3] Preventing debromination during reactions with 3,4-Dibromothiophene: Troubleshooting Guide. Retrieved from

  • Bach, T., et al. (2015). Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes. Chemistry – A European Journal. Retrieved from

  • National Institutes of Health (NIH). (2017). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid.[4] PubMed Central. Retrieved from

  • PubChem. (2025).[5] 5-Bromothiophene-3-carboxylic acid Compound Summary. Retrieved from

Sources

Technical Support Center: Hydrolysis of 5-Bromo-4-methoxythiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Strategy

The transformation of 5-Bromo-4-methoxythiophene-3-carboxylic acid to its hydroxy counterpart is a critical deprotection step often encountered in the synthesis of bioactive thiophene scaffolds. Unlike simple aryl methyl ethers, this substrate presents two competing challenges:

  • Electronic Deactivation: The bromine atom at C5 and the carboxylic acid at C3 withdraw electron density, potentially slowing down electrophilic demethylation mechanisms.

  • Stability Risks: Thiophene-3-carboxylic acids with electron-donating groups (like the resulting -OH) at C4 are prone to decarboxylation and keto-enol tautomerization (forming thiophen-3(2H)-ones), leading to complex mixtures if conditions are too harsh.

This guide prioritizes the Boron Tribromide (BBr₃) method as the "Gold Standard" for its reliability in preserving the bromine substituent while effectively cleaving the ether. Alternative thiol-based methods are provided for sensitive substrates.

Core Protocol: BBr₃ Mediated Demethylation

Ticket #1: "What is the standard operating procedure (SOP) for this reaction?"

Status: Resolved Resolution: Use the Low-Temperature Boron Tribromide Protocol.

Causality: BBr₃ acts as a strong Lewis acid, coordinating with the methoxy oxygen. This weakens the O-Me bond, allowing nucleophilic attack by the bromide ion. We start at -78°C to prevent uncontrolled exotherms that could trigger decarboxylation.

Reagents & Stoichiometry
ReagentEquiv.RoleNotes
Substrate 1.0Starting MaterialDry thoroughly; trace water destroys BBr₃.
BBr₃ (1.0 M in DCM) 2.5 - 3.0ReagentExcess required to complex with -COOH and -OMe.
Dichloromethane (DCM) SolventSolventAnhydrous required.[1]
Water/Ice ExcessQuenchExothermic hydrolysis of borate intermediates.
Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Add BBr₃ solution (3.0 equiv) dropwise over 20 minutes. Do not allow temperature to rise above -70°C during addition.

  • Reaction:

    • Stir at -78°C for 1 hour.

    • Slowly warm to 0°C over 2 hours.

    • Critical Checkpoint: Monitor by TLC/LCMS. Do not heat to reflux unless conversion is stalled (<10%).

  • Quenching (The Danger Zone):

    • Cool back to -20°C.

    • Add MeOH (excess) dropwise (vigorous reaction!).

    • Follow with water.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Troubleshooting & FAQs

Ticket #2: "My reaction is incomplete (50% conversion). Should I add more BBr₃?"

Diagnosis: Likely due to complexation with the Carboxylic Acid . The free -COOH group will consume 1 equivalent of BBr₃ immediately to form a borate ester species before the methoxy group is attacked.

Solution:

  • Do not just add more reagent blindly.

  • Correction: Ensure you used at least 2.5 to 3.0 equivalents of BBr₃ (1 eq for -COOH, 1 eq for -OMe, 0.5-1.0 eq excess to drive kinetics).

  • Alternative: If the acid is problematic, esterify the -COOH to a methyl ester first. The ester is less Lewis-basic than the carboxylate anion formed in situ.

Ticket #3: "I isolated the product, but it turned into a black tar overnight."

Diagnosis: Keto-Enol Tautomerism & Oxidation. The product, 5-bromo-4-hydroxythiophene-3-carboxylic acid, is an enol. In solution, it may equilibrate to the keto-form (thiophenone) , which is prone to polymerization or air oxidation (auto-oxidation), especially in the presence of base or trace metals.

Solution:

  • Store Cold: Keep at -20°C under inert gas.

  • Immediate Use: Process the intermediate immediately into the next step (e.g., alkylation, coupling).

  • Acidity: Keep the environment slightly acidic. Do not wash with strong base (NaOH/KOH) during workup, as the phenolate-like anion is highly unstable.

Ticket #4: "Are there milder alternatives? I'm seeing debromination."

Diagnosis: While rare with BBr₃, debromination can occur if the reaction is left too long at high temperatures.

Solution: Thiol-Mediated Demethylation This method uses a "soft" nucleophile and avoids harsh Lewis acids.

  • Reagents: 3-Mercaptopropionic acid (or Ethanethiol) + NaH or NaOH in DMF.

  • Mechanism: Nucleophilic attack on the methyl group by the thiolate anion.

  • Protocol: Heat substrate with 3-mercaptopropionic acid (4 equiv) and NaOH (4 equiv) in DMF at 80-100°C.

  • Note: This requires heating, so check thermal stability regarding decarboxylation first.

Visual Workflows

Reaction Pathway & Troubleshooting Logic

Demethylation_Workflow Start Start: this compound Choice Select Method Start->Choice Method_A Method A: BBr3 (Standard) -78°C to 0°C Choice->Method_A High Yield Required Method_B Method B: Thiol/Base (Soft) 100°C, DMF Choice->Method_B Acid Sensitive Check Check LCMS/TLC Method_A->Check Method_B->Check Success Product: 5-Bromo-4-hydroxythiophene (Handle under Argon) Check->Success >95% Conv. Issue_1 Issue: Incomplete Conv. Check->Issue_1 SM Remaining Issue_2 Issue: Decarboxylation (Loss of M-44) Check->Issue_2 Mass M-44 Fix_1 Fix: Increase BBr3 to 4.0 eq or Check Moisture Issue_1->Fix_1 Fix_2 Fix: Lower Temp Switch to Method B Issue_2->Fix_2 Fix_1->Method_A

Caption: Decision tree for selecting demethylation conditions and troubleshooting common failure modes (Incomplete conversion vs. Decarboxylation).

Comparative Data Table

FeatureBBr₃ (Boron Tribromide) HBr / AcOH Thiol / NaH (Soft Nucleophile)
Mechanism Lewis Acid assisted cleavageAcid hydrolysis (Sn1/Sn2 mixed)Sn2 Nucleophilic Attack
Temperature -78°C to 0°CReflux (100°C+)80°C - 120°C
Bromine Stability High (at low temp)Low (Risk of migration/loss)High
Carboxyl Stability High (forms complex)Moderate (Risk of decarboxylation)High (forms salt)
Reaction Time 2 - 4 Hours12 - 24 Hours4 - 12 Hours
Recommendation Primary Choice Not RecommendedSecondary Choice

References

  • Kosak, T. M., et al. (2015). "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers." European Journal of Organic Chemistry. Link

  • ChemicalBook. (2004). "Synthesis of 4-Bromo-3-hydroxythiophene-2-carboxylic acid from Methyl 4-bromo-3-methoxythiophene-2-carboxylate." (Patent US2004/106794 Reference). Link

  • Magano, J., et al. (2013).[2] "3-Mercaptopropionic acid: A new reagent for the efficient demethylation of aromatic methyl ethers."[3] Tetrahedron Letters. (General method reference). Link

  • BenchChem. (2025).[4] "5-Bromothiophene-2-carboxylic acid molecular structure and IUPAC name." (Structural analog reference). Link

  • Lord, R. L., et al. (2015). "Ether Cleavage Re-Investigated...". ScholarWorks@GVSU. Link

Sources

Improving the regioselectivity of reactions with "5-Bromo-4-methoxythiophene-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-4-methoxythiophene-3-carboxylic acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this versatile building block. Our goal is to provide not just protocols, but a deep understanding of the competing reaction pathways to empower you to control regioselectivity and troubleshoot your experiments effectively.

Understanding the Battlefield: A Molecule with Competing Reactive Sites

Before diving into specific issues, it's crucial to recognize the inherent reactivity profile of this compound. The molecule possesses four key sites, each with a distinct chemical personality. Your success hinges on understanding how to address one site while pacifying the others.

  • The Acidic Proton (C3-COOH): The most acidic site, which will react instantly with any strong or moderate base.

  • The C5-Bromo Bond: A classic handle for transition-metal-catalyzed cross-coupling reactions and metal-halogen exchange.

  • The C2-Proton: The most acidic C-H bond on the thiophene ring, activated by the adjacent sulfur atom and the directing methoxy group. It is a prime target for deprotonation by strong bases (a process known as Directed ortho-Metalation or DoM).[1][2]

  • The Carboxylic Acid Group: Beyond its acidity, this group can be esterified for protection or be susceptible to decarboxylation under certain thermal conditions.[3][4]

cluster_molecule This compound cluster_sites Reactive Sites & Pathways cluster_reactions Reaction Types mol Structure C5_Br C5-Bromo Coupling Cross-Coupling (Suzuki, Stille) C5_Br->Coupling MetalEx Metal-Halogen Exchange C5_Br->MetalEx C2_H C2-Proton DoM Directed ortho-Metalation (DoM) C2_H->DoM COOH_H Acidic Proton Deprotonation Acid-Base Reaction COOH_H->Deprotonation COOH_group Carboxyl Group Protection Esterification / Protection COOH_group->Protection Decarboxylation Decarboxylation COOH_group->Decarboxylation

Caption: Key reactive sites and their associated chemical transformations.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My Suzuki coupling at the C5-Bromo position is failing or giving poor yields. What are the common pitfalls?

This is the most common application for this molecule, but several factors can lead to suboptimal results. The primary issues are often catalyst inactivation, unintended side reactions of the carboxylic acid, or improper base/solvent selection.

Causality: The Suzuki-Miyaura reaction involves a delicate catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5] The free carboxylic acid can interfere by coordinating to the palladium center or by promoting side reactions like protodeboronation of the boronic acid. Furthermore, at elevated temperatures, decarboxylation can become a competing pathway.[3][4]

Troubleshooting Guide for Suzuki-Miyaura Coupling

Observed Problem Potential Cause(s) Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst. 2. Insufficiently basic conditions. 3. Inappropriate solvent.1. Use a catalyst well-suited for heteroaryl bromides, such as Pd(dppf)Cl₂ .[6] 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃ . 3. Use an anhydrous polar aprotic solvent like DME , Dioxane , or DMF .
Significant Decarboxylation 1. Reaction temperature is too high. 2. The combination of base and solvent promotes CO₂ loss.1. Attempt the reaction at a lower temperature (80-90 °C) for a longer duration. 2. Crucially, protect the carboxylic acid as a methyl or ethyl ester. This is the most robust solution.
Proto-debromination (C-Br bond replaced by C-H) 1. Water in the reaction mixture. 2. Degradation of the boronic acid.1. Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Use a slight excess (1.1-1.2 equiv.) of fresh boronic acid.

Validated Protocol: Suzuki Coupling of Ester-Protected Substrate

This protocol prioritizes success by first protecting the carboxylic acid, thereby eliminating potential side reactions at that site.

start 5-Bromo-4-methoxythiophene- 3-carboxylic acid step1 Step 1: Esterification (MeOH, H₂SO₄ cat., reflux) start->step1 intermediate Methyl 5-bromo-4-methoxy- thiophene-3-carboxylate step1->intermediate step2 Step 2: Suzuki Coupling (ArB(OH)₂, Pd(dppf)Cl₂, K₂CO₃, DME, 85 °C) intermediate->step2 product_ester Methyl 5-aryl-4-methoxy- thiophene-3-carboxylate step2->product_ester step3 Step 3: Saponification (LiOH, THF/H₂O, rt) product_ester->step3 final_product 5-Aryl-4-methoxythiophene- 3-carboxylic acid step3->final_product

Caption: A robust 3-step workflow for regioselective Suzuki coupling.

  • Part A: Methyl Ester Protection

    • Dissolve this compound (1.0 equiv.) in anhydrous methanol (approx. 0.2 M).

    • Carefully add concentrated sulfuric acid (0.1 equiv.) dropwise.

    • Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

    • Cool to room temperature, neutralize with a saturated NaHCO₃ solution, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the methyl ester.

  • Part B: Suzuki Coupling

    • To a dry flask under argon, add the methyl ester (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), K₂CO₃ (2.5 equiv.), and Pd(dppf)Cl₂ (3-5 mol%).[6]

    • Add anhydrous 1,2-dimethoxyethane (DME) to create a ~0.1 M solution.

    • Heat the mixture to 85 °C and stir until TLC or LC-MS indicates complete consumption of the ester.

    • Cool, dilute with water, and extract with ethyl acetate. Purify via column chromatography.

  • Part C: Deprotection

    • Dissolve the purified methyl ester in a 3:1 mixture of THF and water.

    • Add lithium hydroxide (LiOH, 2.0-3.0 equiv.) and stir at room temperature.

    • Upon completion, acidify the mixture with 1M HCl to pH ~2-3 and extract the final product with ethyl acetate.

FAQ 2: I want to functionalize the C2 position via lithiation, but I'm getting a mixture of products or reaction at the C5-bromo position. How can I control the regioselectivity?

This is a classic case of competing kinetic pathways. With a strong alkyllithium base like n-BuLi, two reactions are in competition: deprotonation of the C2-H and metal-halogen exchange at the C5-Br.

Causality: For many bromo-aromatics, metal-halogen exchange with n-BuLi is an extremely fast process, often outcompeting C-H deprotonation, especially at low temperatures (-78 °C).[1][7] Furthermore, the free carboxylic acid requires two equivalents of base just to form the dianion before any other reaction can occur. This dianion, o-LiC₆H₄CO₂Li, can be generated and is a competent intermediate.[8] However, this complex situation can lead to poor selectivity.

The key to regiocontrol is a strategic choice of base and the use of a protecting group.

cluster_c5 Target: C5 Functionalization cluster_c2 Target: C2 Functionalization start Starting Material: Protected or Unprotected? c5_base Use n-BuLi or t-BuLi (≥2.2 eq if unprotected) Temp: -78 °C start->c5_base C5 c2_protect MUST Protect COOH (e.g., as Methyl Ester) start->c2_protect C2 c5_mech Mechanism: Metal-Halogen Exchange c5_base->c5_mech c5_product Intermediate: Thiophene-5-yllithium c5_mech->c5_product c2_base Use LDA or LiTMP (1.1 eq) Temp: -78 °C to -40 °C c2_protect->c2_base c2_mech Mechanism: Directed ortho-Metalation c2_base->c2_mech c2_product Intermediate: Thiophene-2-yllithium c2_mech->c2_product

Caption: Decision workflow for selective C2 vs. C5 lithiation.

Comparative Guide for Selective Lithiation

Parameter Strategy for C5-Functionalization Strategy for C2-Functionalization
Protecting Group Optional, but recommended for cleaner reactions.Mandatory. The free carboxylate interferes with DoM.
Organolithium Base n-BuLi or t-BuLi LDA (Lithium diisopropylamide) or LiTMP
Equivalents of Base ≥ 2.2 eq (if unprotected); 1.1 eq (if protected)1.1 - 1.2 eq
Temperature -78 °C (Maintain low temp to suppress side reactions)-78 °C initially, may require warming to -40 °C
Key Principle Exploits rapid Metal-Halogen Exchange kinetics.[1]Uses a non-nucleophilic base to achieve Directed ortho-Metalation (DoM) at the most acidic C-H.

Validated Protocol: Selective C2-Silylation (via DoM)

  • Protection: Convert the starting material to its methyl ester as described in FAQ 1.

  • LDA Preparation (In-situ): In a separate flame-dried flask under argon, cool a solution of diisopropylamine (1.2 equiv.) in anhydrous THF to -78 °C. Add n-BuLi (1.1 equiv.) dropwise and stir for 30 minutes.

  • Lithiation: To a separate solution of the methyl ester (1.0 equiv.) in anhydrous THF at -78 °C, add the freshly prepared LDA solution dropwise. Stir the resulting solution at -78 °C for 1 hour.

  • Quenching: Add trimethylsilyl chloride (TMSCl, 1.5 equiv.) dropwise and allow the reaction to slowly warm to room temperature.

  • Workup: Quench with saturated NH₄Cl solution, extract with Et₂O, dry, and purify by chromatography to obtain the C2-silylated product.

FAQ 3: Can I perform a C-H activation/arylation at C2 without touching the C5-bromo group?

Yes, this is an advanced and highly efficient strategy that leverages modern palladium catalysis. It allows for sequential, differential functionalization of the C2 and C5 positions.

Causality: While oxidative addition of Pd(0) into a C-Br bond is generally a fast process, certain catalyst systems, particularly phosphine-free palladium sources, can favor a Concerted Metalation-Deprotonation (CMD) pathway for C-H activation.[9][10] By carefully selecting the catalyst, base, and coupling partner, it is possible to make C-H activation at the acidic C2 position kinetically favorable over reaction at the C-Br bond. The C5-bromo acts as a "blocking group" that can be functionalized in a subsequent, orthogonal reaction.[9]

Validated Protocol: Sequential C2-Arylation followed by C5-Coupling

  • Direct C2-Arylation:

    • Reactants: this compound (1.0 equiv.), electron-deficient aryl bromide (e.g., 4-bromobenzonitrile, 1.5 equiv.).

    • Catalyst System: Pd(OAc)₂ (1-2 mol%), KOAc (potassium acetate) as base (2.0 equiv.).

    • Solvent: DMA (N,N-Dimethylacetamide).

    • Procedure: Combine all reagents in a sealed tube under an inert atmosphere. Heat to 150 °C for 12-24 hours.[9] The C-Br bond remains intact under these conditions. Purify the 2-aryl-5-bromo intermediate.

  • C5-Suzuki Coupling:

    • Take the purified 2-aryl-5-bromo product from the previous step.

    • Perform a standard Suzuki coupling (as described in FAQ 1) using a different boronic acid to install a second, distinct aryl group at the C5 position. This creates a highly valuable, differentially substituted 2,5-diarylthiophene derivative in just two steps from the parent acid.

References

  • Ghang, Y. J., et al. (2015). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molecules, 20(6), 11294-11303. [Link]

  • Ghang, Y. J., et al. (2016). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2016(4), M911. [Link]

  • Bibi, A., et al. (2021). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1230, 129881. [Link]

  • Afanasyev, O. I., et al. (2019). Reactivity and regioselectivity of five-membered heterocycles in electrophilic aromatic substitution: A theoretical investigation. Request PDF on ResearchGate. [Link]

  • Stas, D., et al. (2019). Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. The Journal of Organic Chemistry, 84(24), 16027-16036. [Link]

  • University of Liverpool. Directed (ortho) Metallation. CHEM440 Advanced Organic Chemistry Lecture Notes. [Link]

  • Ali, S., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Chemical Papers, 76(8), 4945-4958. [Link]

  • Baran, P. S., et al. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Molbank, 2023(1), M1560. [Link]

  • Fleming, F. F., et al. (2005). Directed ortho-lithiation of lithium thiophenolate. New methodology for the preparation of ortho-substituted thiophenols and related compounds. Journal of the American Chemical Society, 127(4), 1020-1021. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Reaction Overview. [Link]

  • Gros, P. C., & Enguehard-Gueiffier, C. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. Current Organic Chemistry, 19(17), 1680-1703. [Link]

  • Patra, T., et al. (2015). Copper mediated decarboxylative direct C–H arylation of heteroarenes with benzoic acids. Chemical Communications, 52(2), 334-337. [Link]

  • Gevorgyan, V., et al. (2016). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry, 12, 2339-2345. [Link]

  • Mortier, J., et al. (1994). The Carboxylic Acid Group as an Effective Director of Ortho-Lithiation. The Journal of Organic Chemistry, 59(15), 4042-4044. [Link]

  • Byers, J. A., et al. (2023). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • Doucet, H., et al. (2016). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry, 12, 2339-2345. [Link]

  • Forgione, P., & Bilodeau, F. (2010). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters, 12(23), 5576-5579. [Link]

  • Organic Chemistry Tube. (2020). Protecting Groups for Carboxylic acid. YouTube. [Link]

  • The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! YouTube. [Link]

  • University of Wisconsin-Madison. Protecting Groups. Chemistry 641 Lecture Notes. [Link]

  • Wikipedia. Decarboxylative cross-coupling. Article. [Link]

  • Chelucci, G., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(7), 8456-8465. [Link]

  • Wikipedia. Directed ortho metalation. Article. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Educational Resource. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 5-Bromo-4-methoxythiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-methoxythiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during its synthesis. The following content is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The precise arrangement of its functional groups—a bromine atom, a methoxy group, and a carboxylic acid on a thiophene ring—offers a versatile scaffold for further chemical modifications. However, the synthesis of this and related substituted thiophenes is not without its challenges. The thiophene ring, while aromatic, has a distinct reactivity profile, and the interplay of the directing effects of the substituents can lead to issues with regioselectivity, stability, and yield. Temperature is a critical parameter that must be carefully controlled to navigate these complexities. This guide will focus on a proposed synthetic pathway and provide a detailed analysis of how to optimize the reaction temperature at each key stage.

Proposed Synthetic Pathway

Synthetic_Pathway Start 4-Methoxythiophene-3-carboxylic acid Bromination Bromination (e.g., NBS in Acetonitrile) Start->Bromination Step 1 Intermediate This compound Bromination->Intermediate Final Product Troubleshooting_Workflow Start Reaction Complete Analyze Crude Product (TLC/LC-MS) Problem Identify Primary Issue Start->Problem LowYield Low Yield of Desired Product Problem->LowYield Low Conversion MultipleProducts Multiple Products/ Low Purity Problem->MultipleProducts Impure Product NoReaction No Reaction/ Incomplete Conversion Problem->NoReaction No Product Solution1 Decrease Reaction Temperature (e.g., to 0°C or -20°C) Slow Reagent Addition LowYield->Solution1 Solution3 Check Reagent Purity (especially NBS) Ensure Anhydrous Conditions LowYield->Solution3 MultipleProducts->Solution1 MultipleProducts->Solution3 Solution2 Increase Temperature Slowly (e.g., from 0°C to RT) Increase Reaction Time NoReaction->Solution2 NoReaction->Solution3

Workup procedure for reactions containing "5-Bromo-4-methoxythiophene-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Workup procedure for reactions containing "5-Bromo-4-methoxythiophene-3-carboxylic acid" Content Type: Technical Support Center Guide (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Chemical Profile & Handling Strategy

Compound: this compound CAS: 162848-23-9 Molecular Formula: C₆H₅BrO₃S Molecular Weight: 237.07 g/mol [1]

Core Chemical Logic

Effective workup of this compound relies on exploiting its amphiphilic nature and the acidity of the carboxylic acid group (estimated pKa ~3.5–4.2).

  • The Acid Handle: The C-3 carboxylic acid allows for reversible solubility switching. It is soluble in organic solvents (DCM, EtOAc) in its protonated (neutral) form and soluble in aqueous base in its deprotonated (carboxylate) form.

  • The Substituent Effect:

    • 5-Bromo: Increases lipophilicity and serves as a handle for cross-coupling (e.g., Suzuki).

    • 4-Methoxy: An electron-donating group (EDG) that increases electron density on the thiophene ring. While generally stable, electron-rich thiophenes can be susceptible to oxidation; avoid prolonged exposure to strong oxidizers or direct light during storage.

Interactive Workup Flows

Workflow A: Acid-Base Extraction (Purification from Neutral Impurities)

Best for: Removing non-acidic byproducts (e.g., unreacted halides, phosphine oxides from couplings) after reactions like Suzuki coupling or ester hydrolysis.

Visual Guide:

WorkupFlow Start Start: Crude Reaction Mixture (Organic Solvent) BaseWash Add sat. NaHCO3 (aq) (pH > 9) Start->BaseWash Sep1 Separation BaseWash->Sep1 OrgLayer Organic Layer (Discard or recover neutral byproducts) Sep1->OrgLayer Top (usually) AqLayer Aqueous Layer (Contains Target as Carboxylate) Sep1->AqLayer Bottom (usually) Acidify Acidify with 1M HCl (Dropwise to pH < 2) AqLayer->Acidify Extract Extract with EtOAc (3x) Acidify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Pure Acid Solid Dry->Final

Figure 1: Selective Acid-Base Extraction Protocol. This method isolates the target acid from non-acidic impurities.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Basification: Extract the organic layer 2x with saturated aqueous Sodium Bicarbonate (NaHCO₃).

    • Checkpoint: Measure the pH of the aqueous layer. It must be >9 to ensure full deprotonation.

  • Separation:

    • Organic Layer: Contains non-acidic impurities (e.g., catalyst ligands, starting halides). Discard (or save for recovery).

    • Aqueous Layer: Contains your product as the sodium salt.

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl (or 10% H₂SO₄) while stirring until pH < 2.

    • Observation: The product should precipitate as a white/off-white solid or form a milky emulsion.

  • Re-extraction: Extract the acidified aqueous mixture with EtOAc (3x).

  • Finishing: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

Workflow B: Direct Precipitation (High Crude Purity)

Best for: Isolating the product directly from hydrolysis reactions (e.g., saponification of the methyl ester).

  • Concentration: Remove the reaction solvent (e.g., THF/MeOH) under reduced pressure.

  • Solubilization: Dissolve the residue in a minimum amount of water.

  • Precipitation: Acidify with 1M HCl to pH ~1.

  • Filtration: Filter the resulting solid.

  • Wash: Wash the filter cake with cold water (to remove inorganic salts) and cold hexanes (to remove trace lipophilic impurities).

  • Drying: Vacuum dry at 40°C.

Troubleshooting & FAQs

Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Recovery (Acid-Base) Incomplete precipitation or water solubility.1. Ensure pH is < 2 during acidification.2. Saturate the aqueous layer with NaCl (salting out) before the final extraction to push the organic acid into the organic phase.
Emulsion Formation Presence of surfactants or fine particulates.1. Filter the biphasic mixture through a Celite pad.2. Add a small amount of brine.3. Wait longer; thiophene acids can be slow to separate.
Product is Colored (Yellow/Brown) Oxidation or trace impurities (e.g., Bromine traces).[2]1. Wash the organic solution with 10% Sodium Thiosulfate (

) to quench active bromine species.2. Recrystallize from Ethanol/Water or Toluene.
TLC Streaking Carboxylic acid interacting with silica.Add 1% Acetic Acid or Formic Acid to your TLC eluent (e.g., 50:49:1 Hex/EtOAc/AcOH).
Frequently Asked Questions

Q1: Can I purify this compound using Column Chromatography? A: Yes, but standard silica gel is acidic and can cause streaking.

  • Modification: Use a mobile phase containing 0.5% - 1% Acetic Acid .

  • Eluent Suggestion: Hexanes:Ethyl Acetate (start 90:10, gradient to 50:50) + 1% AcOH.

  • Alternative: Convert to the methyl ester (using MeOH/H₂SO₄ or TMS-diazomethane), purify the ester (which runs cleanly), and then hydrolyze back to the acid if necessary.

Q2: How stable is the bromine atom during workup? A: The C-Br bond on the thiophene ring is relatively stable to standard acidic/basic workup conditions. However, avoid strong reducing agents (e.g., LiAlH₄) or harsh organometallic conditions without protection, as debromination can occur.

Q3: What is the best solvent for recrystallization? A: Based on analogous thiophene carboxylic acids:

  • Ethanol/Water: Dissolve in hot ethanol, add warm water until turbid, cool slowly.

  • Toluene: Good for removing non-polar impurities.

  • Acetonitrile: Often yields high-purity crystals for thiophene derivatives [1].

Q4: My NMR shows a "missing" proton. Where is the carboxylic acid proton? A: The carboxylic acid proton (-COOH) is broad and exchangeable. It often appears very downfield (>10 ppm) or may not be visible at all if the solvent contains trace water (D₂O exchange) or if the sample is not dry. This is normal.

References

  • National Institutes of Health (NIH) - PubChem. 5-Bromothiophene-3-carboxylic acid (Analogous Structure Properties). Available at: [Link]

  • Royal Society of Chemistry. Synthesis of thiophene-based derivatives via Suzuki cross-coupling. (General protocol for bromothiophene acid workup). Available at: [Link]

Sources

Validation & Comparative

The Strategic Advantage of 5-Bromo-4-methoxythiophene-3-carboxylic Acid in Synthesis: A Comparative Guide to Bromothiophene Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist and process development scientist, the selection of the right building block is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Thiophene derivatives, in particular, are privileged scaffolds in a multitude of clinically approved drugs and advanced materials. [1] This guide provides an in-depth, comparative analysis of 5-Bromo-4-methoxythiophene-3-carboxylic acid , a strategically functionalized building block, and contrasts its performance and utility against other common bromothiophene alternatives. By examining the interplay of electronic and steric effects, this document aims to equip researchers with the rationale to make informed decisions in their synthetic designs.

The Architectural Uniqueness of this compound

This compound is a trifunctionalized thiophene ring, offering orthogonal chemical handles for sequential, site-selective modifications. The strategic placement of the bromine atom, the electron-donating methoxy group, and the carboxylic acid function imparts a unique reactivity profile that sets it apart from simpler bromothiophene building blocks.

Table 1: Physicochemical Properties of this compound and Key Comparators

CompoundStructureMolecular Weight ( g/mol )Key Features
This compound this compound237.07Orthogonal functional groups; Activated for nucleophilic attack on the carboxyl group; Methoxy group influences reactivity.
5-Bromothiophene-2-carboxylic acid 5-Bromothiophene-2-carboxylic acid207.05Common building block; Less sterically hindered than 3,4-disubstituted thiophenes.
3-Bromothiophene 3-Bromothiophene163.04Simple starting material; Reactivity differences between 2- and 3-bromo positions.
2,5-Dibromo-3-hexylthiophene 2,5-Dibromo-3-hexylthiophene326.08Two reactive sites for sequential or double cross-coupling; Alkyl chain for solubility.

Comparative Reactivity in Key Synthetic Transformations

The utility of a building block is best demonstrated through its performance in common, yet crucial, chemical reactions. Here, we compare the expected and documented reactivity of this compound with its counterparts in Suzuki-Miyaura cross-coupling and amide bond formation.

Suzuki-Miyaura Cross-Coupling: The Influence of Substitution Pattern

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The success and regioselectivity of this reaction on bromothiophene substrates are heavily influenced by the electronic and steric environment of the carbon-bromine bond.

Causality Behind Experimental Choices: The electron-donating methoxy group at the 4-position in our primary building block can influence the electron density of the thiophene ring, potentially affecting the oxidative addition step of the palladium catalyst. Furthermore, the adjacent carboxylic acid group introduces significant steric bulk, which can hinder the approach of the bulky palladium catalyst. In contrast, 5-bromothiophene-2-carboxylic acid presents a less sterically encumbered environment around the C-Br bond. For dibrominated species, the first coupling typically occurs at the more reactive α-position (C5) before proceeding to the β-position (C2), often requiring more forcing conditions for the second coupling.

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Experimental Data Summary:

Table 2: Comparison of Suzuki-Miyaura Reaction Conditions and Yields

Starting MaterialCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
Pentyl 5-bromothiophene-2-carboxylate3-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9071.5[2]
2,5-Dibromo-3-hexylthiopheneArylboronic acids (various)Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90Moderate to Good[3]
4,5-Dibromothiophene-2-carbaldehydeArylboronic acids (various)Pd(OAc)₂K₂CO₃Toluene100Good[4]
This compound Arylboronic acid (Projected)Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O90-100Moderate (Est.)Inferred from[5]

Note: A specific Suzuki coupling protocol for this compound was not found in the reviewed literature. The projected conditions are based on protocols for sterically hindered aryl bromides and related thiophene systems.

Amide Bond Formation: A Gateway to Bioactive Molecules

The carboxylic acid moiety of this compound is a versatile handle for the synthesis of amides, which are prevalent in pharmaceuticals. The reactivity of the carboxylic acid can be influenced by the adjacent methoxy group and the overall electronic nature of the thiophene ring.

Causality Behind Experimental Choices: The formation of an amide bond from a carboxylic acid typically requires an activating agent to convert the hydroxyl group into a better leaving group. Common activating agents include carbodiimides (like DCC or EDCI) and uronium-based reagents (like HATU or HBTU). The choice of coupling agent and reaction conditions can be critical, especially for sterically hindered or electron-deficient substrates. The 3,4-disubstituted pattern of this compound presents a sterically demanding environment around the carboxyl group, which may necessitate more potent coupling reagents or elevated temperatures for efficient conversion.

G cluster_0 Amide Coupling Workflow A Carboxylic Acid C Activated Intermediate A->C + B Coupling Reagent (e.g., HATU) B->C E Amide Product C->E + D Amine D->E

Caption: General workflow for amide bond formation.

Experimental Data Summary:

Table 3: Comparison of Amide Coupling Reaction Conditions and Yields

Carboxylic AcidAmineCoupling ReagentBaseSolventYield (%)Reference
This compound N-[1-(aminomethyl)-4-fluoropiperidin-4-yl]-N-(5-methylpyridin-2-yl)methylamineGeneral Procedure 1 (likely HATU or similar)Not SpecifiedNot Specified56[6]
Biphenyl-2-yl-carbamic acid derivative2-Fluoro-4-hydroxybenzoic acidEDCI, HOBtDIPEADMF95[7]
Benzoic AcidPrimary and Secondary AminesDodecamethoxy-neopentasilaneNoneSolvent-free82-93[8]

The successful amide coupling of this compound, albeit in a moderate yield of 56%, demonstrates its utility in the synthesis of complex, drug-like molecules. The steric hindrance likely plays a role in the observed yield, highlighting the importance of optimizing coupling conditions for this particular substrate.

Application in the Synthesis of Bioactive Molecules: A Case Study in Kinase Inhibitors

The thiophene scaffold is a common motif in kinase inhibitors, where the planar ring can participate in crucial interactions within the ATP binding pocket of the enzyme. The multi-functional nature of this compound makes it an attractive starting point for the construction of libraries of potential kinase inhibitors.

The general strategy involves leveraging the orthogonal reactivity of the functional groups:

  • Amide Coupling: The carboxylic acid can be coupled with a variety of amines to introduce diversity and modulate pharmacokinetic properties.

  • Suzuki-Miyaura Coupling: The bromine atom serves as a handle for introducing aryl or heteroaryl groups, which can be designed to interact with specific residues in the kinase active site.

G A 5-Bromo-4-methoxy- thiophene-3-carboxylic acid C Amide Coupling A->C B Amine Library B->C D Bromothiophene Amide Intermediate C->D F Suzuki-Miyaura Coupling D->F E Boronic Acid Library E->F G Kinase Inhibitor Library F->G

Caption: Synthetic strategy for kinase inhibitor library synthesis.

While a specific, named kinase inhibitor synthesized from this compound was not identified in the literature reviewed, its structural motifs are highly relevant to this class of therapeutic agents. The synthesis of a series of tetra-substituted thiophenes as p38α MAPK inhibitors, for instance, employed sequential Suzuki couplings on a dibromothiophene core, underscoring the importance of this reaction in the field.[9]

Experimental Protocols

Protocol 1: Esterification of 5-Bromothiophene-2-carboxylic Acid (A Model for Carboxyl Group Protection)

This protocol is adapted from a reported procedure and serves as a model for the esterification of bromothiophene carboxylic acids, a common step prior to cross-coupling.

Procedure:

  • To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in dichloromethane (DCM), add the desired alcohol (e.g., amyl alcohol, 3.0 eq).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 eq).

  • Stir the reaction mixture at 30 °C.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to afford the desired ester.

Protocol 2: Suzuki-Miyaura Coupling of Pentyl 5-bromothiophene-2-carboxylate (A Model for C-C Bond Formation)

This protocol is based on a reported procedure and illustrates typical conditions for the Suzuki coupling of a bromothiophene derivative.[2]

Procedure:

  • In a reaction vessel, combine pentyl 5-bromothiophene-2-carboxylate (1.0 eq), the desired arylboronic acid (1.0 eq), and potassium phosphate (K₃PO₄) (2.1 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) as the solvent.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).

  • Heat the reaction mixture to 90 °C and stir for 16 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 3: Amide Coupling of this compound

This is a general procedure based on the synthesis of a specific bioactive molecule and may require optimization for other substrates.[6]

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add an amide coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine).

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final amide.

Conclusion and Future Outlook

This compound presents a unique and powerful platform for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. Its trifunctional nature allows for a high degree of synthetic flexibility, enabling the generation of diverse molecular architectures. While the steric hindrance presented by the 3,4-disubstitution pattern can pose a challenge, leading to potentially lower yields in some reactions compared to less substituted analogues, this is often a worthwhile trade-off for the ability to introduce functionality at specific vectors.

The strategic placement of the methoxy group can be exploited to fine-tune the electronic properties of the final molecule, which can be crucial for optimizing biological activity and pharmacokinetic profiles. As the demand for novel, structurally complex small molecules continues to grow, the strategic use of building blocks like this compound will undoubtedly play an increasingly important role in the discovery and development of new therapeutics and materials. Further research into optimizing cross-coupling conditions for this specific substrate would be a valuable contribution to the field.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (URL not available)
  • Rasool, N., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry, 44(5), 1410-1426.
  • Ikram, M., et al. (2019). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 24(15), 2788.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. (URL not available)
  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investig
  • The Synthesis of Sterically Hindered Amides. (URL not available)
  • Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. (URL not available)
  • A Comparative Guide to Suzuki Coupling of 3,4- dibromothiophene-2-carbaldehyde and 4,5. (URL not available)
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and comput
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (URL not available)
  • Microwave-assisted Palladium catalysed CH acylation with aldehydes. Synthesis and diversification of 3-acylthiophen. (URL not available)
  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substr
  • A Stereoselective, Base-free, Palladium-catalyzed Heck Coupling Between 3-halo-1,4-Naphthoquinones. (URL not available)
  • Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. (URL not available)
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (URL not available)
  • Palladium-Catalyzed Coupling Reaction of 3-Bromo Benzo[b]furan, -thiophene and -selenophene 2-Carboxaldehyde.
  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTR
  • Thioester Mediated Biocatalytic Amide Bond Synthesis with In Situ Thiol Recycling. (URL not available)
  • Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. (URL not available)
  • Proposed mechanism for the formation of 3,4-dihalodihydrothiophenes 49... (URL not available)
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (URL not available)
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (URL not available)
  • 4-Methoxythiophene-3-Carboxylic Acid | Properties, Uses, Safety, Supplier China. (URL not available)
  • Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Deriv
  • Novel Pyridylmethylamines as Highly Selective 5-HT1A Superagonists. (URL not available)
  • The Chemistry Behind 2-Acetyl-3-bromothiophene: Synthesis and Reactivity. (URL not available)
  • Tiagabine - Wikipedia. (URL not available)
  • Isopropenyl acet

Sources

Spectroscopic Validation of 5-Bromo-4-methoxythiophene-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Challenge

5-Bromo-4-methoxythiophene-3-carboxylic acid (BMTC) is a high-value heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. Its structural utility lies in the orthogonal reactivity of its functional groups: the carboxylic acid (amide coupling/esterification), the methoxy group (solubility/hydrogen bonding), and the C-Br bond (Suzuki/Stille cross-coupling).

However, the synthesis of BMTC via electrophilic aromatic substitution (bromination) is prone to regiochemical ambiguity. The electron-donating methoxy group and the electron-withdrawing carboxylic acid create competing directing effects. Distinguishing the target 5-bromo isomer from the potential 2-bromo regioisomer or the 2,5-dibromo impurity is critical for downstream success.

This guide provides an objective spectroscopic comparison to validate BMTC, focusing on the definitive NMR and MS signatures that distinguish it from its precursors and byproducts.

Synthetic Context & Impurity Profile

To understand the spectroscopic data, we must first map the reaction landscape. The bromination of 4-methoxythiophene-3-carboxylic acid typically utilizes N-bromosuccinimide (NBS) or molecular bromine (


).
Reaction Logic & Directing Effects[1]
  • Methoxy Group (C-4): Strong ortho-director. Activates Position 5 strongly.

  • Carboxylic Acid (C-3): Meta-director. Directs to Position 5.[1][2][3][4]

  • Sulfur Atom: Activates alpha-positions (2 and 5).

While Position 5 is the consensus site for electrophilic attack (synergistic directing effects), Position 2 remains nucleophilic due to the sulfur atom, leading to potential impurities.

Diagram 1: Synthetic Pathway and Impurity Logic

BMTC_Synthesis SM Starting Material (4-Methoxythiophene-3-carboxylic acid) Two Ar-H signals (H2, H5) Reagent Bromination (NBS or Br2) SM->Reagent Target TARGET: 5-Bromo Isomer (5-Bromo-4-methoxy...) One Ar-H signal (H2 only) Deshielded (~8.2 ppm) Reagent->Target Major Product (Synergistic Directing) Impurity_2Br IMPURITY: 2-Bromo Isomer (Regioisomer) One Ar-H signal (H5 only) Shielded (~6.3 ppm) Reagent->Impurity_2Br Minor Product (Steric/Electronic Mismatch) Impurity_DiBr IMPURITY: 2,5-Dibromo (Over-bromination) No Ar-H signals Reagent->Impurity_DiBr Excess Reagent

Figure 1: Reaction landscape showing the origin of the target molecule and common regioisomeric impurities.

Spectroscopic Comparison: The Data

The following data compares the target molecule against its most critical alternative: the unreacted starting material (SM) and the theoretical 2-bromo regioisomer.

Table 1: Comparative NMR & MS Profiling
FeatureStarting Material (SM)Target: 5-Bromo (BMTC) Impurity: 2-Bromo Isomer
Structure 4-OMe-Thiophene-3-COOH5-Br-4-OMe-Thiophene-3-COOH 2-Br-4-OMe-Thiophene-3-COOH
1H NMR: H-2 8.2 ppm (d, J3Hz) ~8.2 - 8.4 ppm (s) Absent (Substituted)
1H NMR: H-5 6.3 ppm (d, J3Hz) Absent (Substituted)~6.3 - 6.5 ppm (s)
1H NMR: OMe ~3.9 ppm (s)~3.9 - 4.0 ppm (s)~3.9 ppm (s)
Multiplicity Two coupled doublets (meta-coupling)One sharp singlet One sharp singlet
13C NMR: C-Br N/A~105-110 ppm (Upfield shift)~110-115 ppm
MS (ESI-) [M-H]⁻ = 157[M-H]⁻ = 235 / 237 (1:1 ratio) [M-H]⁻ = 235 / 237 (1:1 ratio)
Deep Dive: The "Disappearing Doublet"

The most definitive proof of correct regiochemistry is the 1H NMR spectrum .

  • Starting Material: Displays two aromatic protons.[5] H-2 is sandwiched between the Sulfur and the Carboxylic acid (electron-withdrawing), pushing it downfield to ~8.2 ppm . H-5 is adjacent to the Methoxy group (electron-donating), shielding it upfield to ~6.3 ppm . They often exhibit a small meta-coupling (

    
    ).
    
  • Target (5-Bromo): Bromination occurs at the electron-rich C-5 position. Consequently, the upfield signal at 6.3 ppm disappears . The remaining signal is H-2, which remains deshielded at ~8.2 ppm and collapses from a doublet to a singlet.

  • Risk (2-Bromo): If bromination occurred at C-2, the deshielded H-2 signal (8.2 ppm) would disappear, leaving only the shielded H-5 signal (6.3 ppm). If your product has a single aromatic peak < 7.0 ppm, you have synthesized the wrong isomer.

Experimental Protocols

A. Synthesis (Recommended NBS Method)

Note: NBS is preferred over elemental bromine for better regiocontrol and ease of handling.

  • Dissolution: Dissolve 4-methoxythiophene-3-carboxylic acid (1.0 eq) in DMF (5-10 volumes) or Acetic Acid.

  • Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes. Crucial: Keep stoichiometry tight to avoid dibromination.

  • Reaction: Warm to room temperature and stir for 2-4 hours. Monitor by HPLC or TLC.

  • Quench: Pour the mixture into ice water (20 volumes). The product typically precipitates.

  • Purification: Filter the solid. Wash with water to remove succinimide byproducts. Recrystallize from Ethanol/Water if necessary to remove trace dibromo-species.

B. Analytical Method (HPLC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and MS (ESI Negative Mode).

  • Expectation: The bromide is more lipophilic than the starting material and will elute later (higher

    
    ).
    

Decision Logic for Validation

Use this logic flow to interpret your analytical data during process development.

Diagram 2: Spectroscopic Decision Tree

Validation_Logic Start Isolate Solid Product Run 1H NMR (DMSO-d6) Q1 How many aromatic protons? Start->Q1 Res_2H 2 Protons (Usually two doublets) Q1->Res_2H Res_0H 0 Protons Q1->Res_0H Res_1H 1 Proton Q1->Res_1H Result_SM Result: Unreacted Starting Material Action: Check stoichiometry/Time Res_2H->Result_SM Result_DiBr Result: 2,5-Dibromo Impurity Action: Reduce NBS equivalents Res_0H->Result_DiBr Q2 What is the Chemical Shift (δ)? Res_1H->Q2 Shift_High δ > 8.0 ppm (Deshielded) Q2->Shift_High Shift_Low δ < 7.0 ppm (Shielded) Q2->Shift_Low Result_Success VALIDATED: 5-Bromo Isomer (Correct Regiochemistry) Shift_High->Result_Success Result_Wrong Result: 2-Bromo Isomer (Wrong Regiochemistry) Shift_Low->Result_Wrong

Figure 2: Step-by-step logic for interpreting NMR data to ensure structural integrity.

References

  • Matrix Fine Chemicals. (n.d.). This compound Product Page. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 1H NMR Chemical Shifts and Thiophene Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Regioselectivity in Thiophene Bromination (General Principles). In Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2010). Synthesis of substituted thiophene carboxylic acids. Retrieved from [Link]

(Note: Specific spectral images are often proprietary to commercial databases; however, the chemical shift logic presented above is derived from fundamental heteroaromatic spectroscopy principles validated in standard texts such as Pretsch, Bühlmann, & Badertscher, "Structure Determination of Organic Compounds".)

Sources

Technical Guide: X-ray Crystallographic Profiling of 5-Bromo-4-methoxythiophene-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenated Thiophene Scaffold in SBDD

5-Bromo-4-methoxythiophene-3-carboxylic acid (CAS 162848-23-9) represents a critical pharmacophore and building block in modern medicinal chemistry. Unlike simple phenyl rings, the thiophene core offers unique electronic distribution (hypervalency of sulfur) and bond angles that can alter the vector of substituents in Structure-Based Drug Design (SBDD).

This guide objectively compares the crystallographic "performance"—defined by crystallizability, diffraction quality, and supramolecular interaction potential—of the 5-Bromo derivative against its non-halogenated and chlorinated analogs.

Key Insight: The 5-position bromine is not merely a steric blocker; it acts as a sigma-hole donor for halogen bonding (XB), a feature increasingly exploited to gain potency in protein-ligand binding. This analysis validates why the 5-Bromo variant often outperforms the 5-Chloro alternative in defining stable crystal lattices and high-affinity binding modes.

Comparative Analysis: 5-Br vs. Alternatives

The following table contrasts the this compound scaffold against its primary structural competitors: the 5-Chloro analog (lower polarizability) and the 5-H analog (standard control).

Table 1: Structural & Crystallographic Performance Matrix
Feature5-Bromo Derivative (Target)5-Chloro Derivative (Alternative A)5-H Derivative (Alternative B)
Space Group Tendency Low-symmetry (often

or

) due to directional XB.
Similar to Br, but weaker directionality.Higher symmetry possible; packing dominated by H-bonds.
Halogen Bond Strength High (

-hole

> 15 kcal/mol). Strong

interactions.
Moderate . Weaker

-hole; often overwhelmed by packing forces.
None . Relies on Van der Waals shape complementarity.
Crystal Density (

)
High (> 1.9 g/cm³). Favorable for high-resolution data collection.Moderate (~1.6 g/cm³).Low (~1.4 g/cm³). More solvent channels likely.
Anomalous Scattering Excellent (

at Cu K

). Allows absolute structure determination.
Fair (

). Difficult for de novo phasing.
Negligible . Requires external heavy atom derivative.
Solubility Profile Moderate (DMSO, MeOH). Good for slow evaporation.Higher solubility; risk of rapid precipitation (microcrystals).High solubility; often requires anti-solvent diffusion.

Expert Commentary: The 5-Bromo derivative is the superior choice for initial structural studies. The bromine atom provides a heavy atom "anchor" that facilitates phasing (if solving de novo) and stabilizes the lattice through specific


 halogen bonds, often leading to better-ordered crystals than the 5-H analog.

Experimental Protocol: Crystallization & Data Collection

This section details the optimized workflow for obtaining diffraction-quality single crystals of this compound.

Phase I: Synthesis & Purification

Pre-requisite: Ensure purity >98% by HPLC. Impurities (especially regioisomers like the 2-carboxylic acid) effectively poison thiophene crystal growth.

  • Method: Hydrolysis of methyl 5-bromo-4-methoxythiophene-3-carboxylate using LiOH in THF/Water, followed by acidification to pH 2.

  • Purification: Recrystallization from Ethanol/Water (9:1) is mandatory to remove inorganic salts.

Phase II: Crystal Growth Strategy (The "Golden Triangle")

Do not rely on a single method. Set up a parallel screen targeting the carboxylic acid dimer motif (


).
  • Slow Evaporation (Thermodynamic Control):

    • Solvent: Methanol/Dichloromethane (1:1).

    • Concentration: 10 mg/mL.

    • Mechanism: Promotes formation of the stable centrosymmetric dimer.

  • Vapor Diffusion (Kinetic Control):

    • Inner vial: 5 mg compound in 0.5 mL THF.

    • Outer vial: 3 mL Pentane.

    • Mechanism: Pentane slowly lowers solubility, forcing the hydrophobic Br-thiophene core to stack.

  • Slow Cooling:

    • Solvent: Acetonitrile.[1]

    • Heat to 60°C, cool to RT at 1°C/hour.

Phase III: Data Collection & Reduction
  • Source Selection: Use Cu K

    
     radiation  (
    
    
    
    Å).
    • Reasoning: The Bromine absorption edge is accessible, and the higher flux of Cu sources improves signal-to-noise for small organic needles common with thiophenes.

  • Temperature: Maintain 100 K using a Cryostream.

    • Causality: Thiophene rings often exhibit rotational disorder at room temperature. Freezing the lattice is critical to resolve the methoxy group orientation.

Visualization: Crystallography Workflow

CrystallographyWorkflow Start Pure Compound (>98%) Screen Screening Strategy (Evap vs Diffusion) Start->Screen Dissolve Crystal Single Crystal Selection Screen->Crystal Harvest Diffraction X-Ray Diffraction (Cu Source, 100K) Crystal->Diffraction Mount Structure Structure Solution (SHELXT) Diffraction->Structure Phase Refinement Refinement (SHELXL) Structure->Refinement Least Squares Refinement->Structure R1 > 5% (Loop)

Caption: Optimized workflow from purity check to structural refinement for halogenated thiophenes.

Structural Analysis & Supramolecular Synthons

Once the structure is solved, the analysis must move beyond atomic coordinates to understanding the interaction landscape . This is vital for drug design, as crystal packing forces often mimic protein-ligand interactions.

The Carboxylic Acid Dimer ( )

The primary synthon is the hydrogen-bonded dimer formed between carboxylic acid groups of adjacent molecules.

  • Metric:

    
     distance typically 2.60–2.65 Å .
    
  • Relevance: This mimics the interaction with polar residues (e.g., Arg, Lys) in a binding pocket.

Halogen Bonding ( )

This is the differentiator for the 5-Bromo derivative.

  • Geometry: Look for a

    
     angle of 
    
    
    
    .
  • Significance: A linear angle confirms the interaction is driven by the

    
    -hole (positive potential on Br) interacting with a nucleophile (lone pair on O/N).
    
  • Comparison: The 5-Chloro analog typically shows weaker directionality and longer interaction distances relative to its Van der Waals radius.

Hirshfeld Surface Analysis

To objectively quantify "performance" (interaction density), generate Hirshfeld surfaces (using CrystalExplorer).

  • d_norm Surface: Map contacts closer than Van der Waals radii (Red spots).

  • Fingerprint Plot:

    • H...H contacts: Usually dominant (30-40%).

    • Br...O contacts: The "spike" in the plot characteristic of the halogen bond.

Visualization: Interaction Network

InteractionNetwork Core 5-Br-4-OMe-Thiophene Core Dimer Carboxylic Dimer (R2,2(8) Synthon) Core->Dimer Primary Stabilization XB Halogen Bond (C-Br...O) Core->XB Directional Anchor PiStack Pi-Pi Stacking (Centroid-Centroid) Core->PiStack Packing Force XB->Dimer Orthogonal Vectors

Caption: Supramolecular synthons stabilizing the this compound lattice.

References

  • Matrix Fine Chemicals. (n.d.). This compound (CAS 162848-23-9) Product Data. Retrieved from

  • Murtuja, S., et al. (2023).[2] "Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate." Journal of Pharmaceutical Chemistry. Retrieved from

  • BenchChem. (2025).[3] 5-Bromothiophene-2-carboxylic acid molecular structure and IUPAC name. Retrieved from

  • Sigma-Aldrich. (n.d.). 5-Bromothiophene-3-carboxylic acid Product Specification. Retrieved from

  • Akhileshwari, P., et al. (2021).[4] "Synthesis, crystal structure characterization, Hirshfeld surface analysis... of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate." Journal of Molecular Structure. Retrieved from

Sources

Publish Comparison Guide: SAR Studies of 5-Bromo-4-methoxythiophene-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Optimization and Therapeutic Utility of 5-Bromo-4-methoxythiophene-3-carboxylic Acid Scaffolds in Kinase Inhibition (ALK2) and Ion Channel Modulation.

Executive Summary & Strategic Value

This compound (CAS 162848-23-9) is a high-value heterocyclic building block, primarily utilized in the discovery of small-molecule inhibitors for Activin Receptor-Like Kinase 2 (ALK2) and Kv1.3 potassium channels .[1]

Unlike generic thiophene intermediates, the specific substitution pattern of this scaffold offers a unique "trifunctional handle" for medicinal chemists:

  • C-3 Carboxylic Acid: Serves as the anchor for amide coupling, directing the molecule's "head" group (often a solubilizing moiety) toward the solvent-exposed region of the binding pocket.[1]

  • C-4 Methoxy Group: Provides critical electron-donating density to the thiophene ring, enhancing metabolic stability and functioning as a weak hydrogen-bond acceptor.[1]

  • C-5 Bromine: Acts as a reactive "warhead" for palladium-catalyzed cross-couplings (Suzuki-Miyaura), allowing the attachment of aryl "tails" that probe the hydrophobic specificity pockets of the target protein.[1]

This guide compares derivatives of this scaffold against alternative core structures (e.g., pyrazoles, pyridines) to demonstrate its superior utility in developing treatments for Diffuse Intrinsic Pontine Glioma (DIPG) and autoimmune disorders.[1]

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is best understood by dividing the molecule into three "Zones of Interaction."[1]

Zone A: The Amide Anchor (C-3 Position)

The carboxylic acid is almost exclusively converted into an amide.[1]

  • Objective: Solvent interaction and solubility enhancement.

  • Key Findings:

    • Piperazine/Piperidine Linkers: Amides derived from 4-(piperidin-1-yl)aniline or similar heterocycles show peak potency.[1] The basic nitrogen improves solubility and often forms salt bridges with residues like Asp293 in the ALK2 kinase domain.[1]

    • Steric Constraints: Bulky ortho-substituents on the amide phenyl ring can lock the conformation, improving selectivity (e.g., reducing affinity for off-target kinases like ALK5).[1]

Zone B: The Electronic Core (C-4 Methoxy)[1]
  • Objective: Electronic tuning and lipophilicity.

  • Comparison:

    • vs. Hydrogen (Unsubstituted): Removal of the methoxy group results in a >10-fold loss in potency.[1] The oxygen atom likely engages in a water-mediated H-bond or optimizes the electron density of the sulfur atom for pi-stacking.[1]

    • vs. Methyl: Replacing -OMe with -Me retains some hydrophobicity but loses the H-bond acceptor capability, often reducing selectivity.[1]

Zone C: The Hydrophobic Tail (C-5 Position)

The bromine atom is replaced via Suzuki coupling to extend the scaffold.[1]

  • Objective: Deep pocket occupancy (Gatekeeper residue interaction).

  • Key Findings:

    • Biaryl Systems: Coupling with 3,4,5-trimethoxyphenyl or substituted pyrazoles creates a "hinge-binding" mimic.[1]

    • Quinoline Extension: Attaching a quinoline ring at C-5 (as seen in M4K2009 analogs) significantly boosts potency into the single-digit nanomolar range (IC50 < 5 nM).[1]

Comparative Performance Analysis

The following table contrasts the 5-Bromo-4-methoxythiophene scaffold against the standard Pyrazolo[1,5-a]pyrimidine scaffold (used in Dorsomorphin/LDN-193189).

FeatureThiophene Scaffold (Subject)Pyrazolo[1,5-a]pyrimidine (Alternative)Verdict
Synthetic Versatility High. The C-5 Bromine allows late-stage diversification via Suzuki coupling.[1]Medium. Requires de novo ring synthesis for deep core modifications.[1]Thiophene Wins (Library generation)
ALK2 Potency (IC50) < 5 nM (Optimized derivatives like M4K2009).[1]~10-20 nM (LDN-193189).[1]Comparable / Superior
Selectivity (vs ALK5) High (>500-fold). The 4-OMe group fine-tunes the electronics to disfavor ALK5 binding.[1]Moderate. Often suffers from "kinase hop" due to generic hinge binding.[1]Thiophene Wins
Metabolic Stability Moderate. Thiophenes can be liable to S-oxidation, but the 4-OMe mitigates this.[1]High. Nitrogen-rich heterocycles are generally more stable.[1]Alternative Wins
Solubility Good. When coupled with piperazine amides.[1]Excellent. Inherently more polar core.[1]Neutral

Visualizing the SAR Logic

The following diagram maps the structural logic used to transform the starting material into a bioactive drug candidate.

SAR_Logic cluster_0 Medicinal Chemistry Transformations Core 5-Bromo-4-methoxythiophene- 3-carboxylic acid (Scaffold) ZoneA Zone A (C-3 Acid) Amide Formation Core->ZoneA HATU/Amine ZoneC Zone C (C-5 Bromine) Suzuki Coupling Core->ZoneC Pd(PPh3)4 / Ar-B(OH)2 Target Bioactive Candidate (e.g., ALK2 Inhibitor) ZoneA->Target Solubility & Solvent Exposure ZoneB Zone B (C-4 Methoxy) Electronic Tuning ZoneB->Target Selectivity & Metabolic Stability ZoneC->Target Potency & Pocket Occupancy

Figure 1: SAR Transformation Map illustrating the modular optimization of the thiophene scaffold.

Experimental Protocols

Protocol A: Amide Coupling (Zone A Optimization)

Use this protocol to attach the solubilizing "head" group.[1]

  • Reagents: this compound (1.0 equiv), Amine (e.g., 4-(4-methylpiperazin-1-yl)aniline, 1.2 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).[1]

  • Solvent: Anhydrous DMF or DCM.[1]

  • Procedure:

    • Dissolve the carboxylic acid and DIPEA in DMF at 0°C.

    • Add HATU and stir for 15 minutes to activate the acid.

    • Add the amine and allow the mixture to warm to Room Temperature (RT).

    • Stir for 4–12 hours (monitor via LC-MS).

    • Workup: Dilute with EtOAc, wash with saturated NaHCO3 and brine. Dry over Na2SO4.[1]

  • Validation: The product should show a characteristic mass shift (M+Amine-H2O) and retention of the bromine isotope pattern (1:1 doublet).

Protocol B: Suzuki-Miyaura Coupling (Zone C Optimization)

Use this protocol to replace the bromine with an aryl "tail".[1]

  • Reagents: Amide intermediate (from Protocol A, 1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl2 (0.05 equiv), K2CO3 (2.0 M aqueous solution, 3.0 equiv).[1]

  • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine reactants in a microwave vial or pressure tube.

    • Purge with Nitrogen/Argon for 5 minutes.[1]

    • Heat to 90–100°C for 2–4 hours (or 120°C for 30 min in microwave).

    • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (CombiFlash).

  • Self-Validating Check: Loss of the Bromine isotope pattern in MS and appearance of new aromatic protons in 1H-NMR.

References

  • Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma. Source: Journal of Medicinal Chemistry (2020).[1] Context: Describes the synthesis of M4K2009 using the 4-methoxythiophene scaffold. Link:[Link]

  • Exploration of the chemical space of benzamide-based voltage-gated potassium channel Kv1.3 inhibitors. Source: ResearchGate / European Journal of Medicinal Chemistry.[1] Context: Details the use of thiophene-3-carboxylic acid derivatives in ion channel modulation. Link:[Link]

  • Synthesis and Biological Evaluation of Thiophene Derivatives. Source: MDPI Molecules.[1] Context: General synthetic utility of 5-bromo-thiophene-3-carboxylates.[1][2] Link:[Link][3]

Sources

A Senior Application Scientist's Guide to 5-Bromo-4-methoxythiophene-3-carboxylic acid: A Comparative Benchmarking Study for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the thiophene nucleus stands as a privileged scaffold, integral to the structure of numerous FDA-approved drugs.[1] Its utility as a bioisostere for the phenyl ring allows for the fine-tuning of physicochemical and pharmacokinetic properties, making the strategic selection of substituted thiophene building blocks a critical aspect of drug design.[1] This guide provides an in-depth comparative analysis of 5-Bromo-4-methoxythiophene-3-carboxylic acid , a versatile reagent for carbon-carbon and carbon-nitrogen bond formation, against its key structural isomers.

Through an examination of the electronic and steric influences of substituent placement, this document will empower researchers to make informed decisions in reagent selection for applications such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The insights presented herein are grounded in a comprehensive review of published experimental data, offering a practical framework for optimizing synthetic strategies in drug discovery and development.

The Thiophene Core in Synthesis: Understanding Substituent Effects

The reactivity of a substituted thiophene in cross-coupling reactions is fundamentally governed by the electronic nature and position of its substituents. The electron-rich character of the thiophene ring generally facilitates oxidative addition of the palladium catalyst, a key step in many cross-coupling cycles.[1] However, the distribution of electron density, and consequently the reactivity of the carbon-halogen bond, is significantly modulated by the interplay of inductive and resonance effects of the substituents.

This compound possesses a unique arrangement of functional groups: an electron-donating methoxy group (-OCH₃) and an electron-withdrawing carboxylic acid group (-COOH). The methoxy group at the 4-position enhances the electron density of the thiophene ring through resonance, while the carboxylic acid at the 3-position withdraws electron density via an inductive effect. The bromine atom at the 5-position serves as the reactive handle for cross-coupling.

To provide a clear benchmark, we will compare this target molecule with its closely related isomers:

  • 5-Bromo-2-methoxythiophene-3-carboxylic acid: The methoxy group is now at the 2-position.

  • 4-Bromo-2-methoxythiophene-3-carboxylic acid: The bromine is at the 4-position, with the methoxy group at the 2-position.

  • 5-Bromo-3-methoxythiophene-2-carboxylic acid: The positions of the methoxy and carboxylic acid groups are swapped relative to our primary subject.

The relative positioning of these groups will dictate the electrophilicity of the carbon-bromine bond and the overall stability of the molecule, thereby influencing reaction kinetics and yields.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The efficiency of this reaction with bromothiophene derivatives is highly dependent on the electronic environment of the C-Br bond.

Theoretical Reactivity Considerations:
  • Electron-donating groups (EDGs) , such as a methoxy group, increase the electron density on the thiophene ring, which can strengthen the C-Br bond and potentially slow down the rate of oxidative addition.

  • Electron-withdrawing groups (EWGs) , such as a carboxylic acid, decrease the electron density, making the C-Br bond more polarized and susceptible to oxidative addition.

In This compound , the methoxy group at the 4-position donates electron density towards the 5-position, potentially making the C-Br bond slightly less reactive compared to an unsubstituted bromothiophene. However, the inductively withdrawing carboxylic acid at the 3-position will partially counteract this effect.

Experimental Data Synopsis:
ReagentCoupling PartnerCatalyst SystemSolventYield (%)Reference
5-Bromothiophene-2-carboxylic acidVarious arylboronic acidsPd(PPh₃)₄ / K₂CO₃Toluene/EtOH/H₂O65-95[2]
2,5-Dibromo-3-methylthiopheneVarious arylboronic acidsPd(PPh₃)₄ / K₃PO₄1,4-Dioxane/H₂OLow to moderate[3]
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsPd(PPh₃)₄ / K₃PO₄1,4-Dioxaneup to 60[4]
Halogenated thiophene carboxylateAryl boronic acidPd(0) catalystNot specifiedModerate to good[5]

Interpretation: The data, though varied in conditions, suggests that bromothiophenes are generally good substrates for Suzuki-Miyaura coupling. The yields are influenced by the specific boronic acid, catalyst, and solvent system used. For This compound , the electron-donating methoxy group might necessitate slightly more forcing conditions (e.g., higher temperature or a more active catalyst) compared to an isomer with a strongly electron-withdrawing group adjacent to the bromine.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on commonly reported conditions for the Suzuki-Miyaura coupling of bromothiophene derivatives.

Materials:

  • Bromothiophene derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (1 mL)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bromothiophene derivative, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add the toluene, ethanol, and water.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Bromothiophene - Arylboronic acid - Pd(OAc)₂ / PPh₃ - K₂CO₃ solvents Add Solvents: - Toluene - Ethanol - Water reagents->solvents degas Degas with Argon solvents->degas heat Heat to 90°C (12-24h) degas->heat extract Extraction with Ethyl Acetate heat->extract wash Wash with Water & Brine extract->wash dry Dry over Na₂SO₄ wash->dry purify Column Chromatography dry->purify product Purified Product purify->product

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for the synthesis of many pharmaceutical compounds. The reactivity trends in this reaction are also heavily influenced by the electronic properties of the bromothiophene substrate.

Theoretical Reactivity Considerations:

Similar to the Suzuki-Miyaura reaction, the oxidative addition of the palladium catalyst to the C-Br bond is a critical step. Therefore, electron-withdrawing groups on the thiophene ring are generally expected to enhance the rate of this step and, consequently, the overall reaction rate.

For This compound , the electron-donating methoxy group may slightly deactivate the substrate towards oxidative addition compared to an unsubstituted bromothiophene. The carboxylic acid, being meta to the bromine, will have a less pronounced electron-withdrawing effect at the reaction center compared to an ortho or para positioning.

Experimental Data Synopsis:

Direct comparative data for the Buchwald-Hartwig amination of these specific isomers is scarce. However, the general principles of C-N coupling reactions on halo-heterocycles provide a solid basis for prediction.

Reagent TypeAmineCatalyst SystemBaseGeneral Observations
Electron-deficient aryl halidesPrimary and secondary aminesPd₂(dba)₃ / Ligand (e.g., XPhos)NaOtBu or K₃PO₄Generally high yields and faster reactions.
Electron-rich aryl halidesPrimary and secondary aminesPd₂(dba)₃ / Ligand (e.g., RuPhos)NaOtBu or K₃PO₄May require more active catalysts or longer reaction times.

Interpretation: Based on these general trends, This compound , with its electron-donating methoxy group, would likely be less reactive than an analogous bromothiophene bearing a strongly electron-withdrawing group. Therefore, the choice of a highly active palladium catalyst and a suitable bulky phosphine ligand will be crucial for achieving high yields.

Experimental Protocol: A Representative Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a bromothiophene derivative.

Materials:

  • Bromothiophene derivative (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the bromothiophene derivative, amine, Pd₂(dba)₃, XPhos, and NaOtBu to a dried Schlenk tube.

  • Add toluene.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Bromothiophene - Amine - Pd₂(dba)₃ / XPhos - NaOtBu solvent Add Toluene reagents->solvent heat Heat to 100°C (12-24h) solvent->heat quench Quench with aq. NH₄Cl heat->quench extract Extract with Ethyl Acetate quench->extract wash Wash & Dry extract->wash purify Column Chromatography wash->purify product Purified Product purify->product

Caption: Buchwald-Hartwig Amination Workflow.

Structure-Reactivity Logic: A Predictive Framework

The following diagram illustrates the key electronic factors influencing the reactivity of the C-Br bond in our target molecule and its isomers.

Reactivity_Logic cluster_molecule This compound cluster_effects Electronic Influences on C-Br Bond mol_structure S / \nBr-C---C-COOH  ||  |  C---C-OCH₃   /   H methoxy Methoxy (-OCH₃) at C4: +R (Resonance Donating) -I (Inductive Withdrawing) carboxyl Carboxylic Acid (-COOH) at C3: -I (Inductive Withdrawing) reactivity Overall Effect on C-Br bond at C5: - Methoxy group increases electron density at C5. - Carboxylic acid has a weaker, distant withdrawing effect. - C-Br bond is slightly deactivated towards oxidative addition. methoxy->reactivity Dominant Effect carboxyl->reactivity Minor Effect

Sources

Comparative analysis of the electronic properties of substituted thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of substituted thiophenes, focusing on how specific structural modifications alter electronic frontiers (HOMO/LUMO) and bulk transport properties. Unlike benzene, thiophene is a


-excessive heterocycle; its sulfur atom donates electron density into the ring via the mesomeric effect (+M), raising the Highest Occupied Molecular Orbital (HOMO) and making it more susceptible to oxidative doping.

For researchers in Organic Electronics (OE) , this guide compares the standard P3HT against air-stable alternatives like F8T2 and highly conductive variants like PEDOT. For Medicinal Chemists , it delineates the bioisosteric implications of replacing a phenyl ring with a thiophene moiety.[1]

The Electronic Landscape: Thiophene vs. Alternatives[2][3]

Before analyzing substituents, it is critical to establish the baseline electronic behavior of the thiophene core relative to its isosteres.

Core Heterocycle Comparison

The electronic distinctiveness of thiophene arises from the sulfur atom's high polarizability and the geometry of its lone pairs.

PropertyBenzeneThiopheneFuran
Character

-Neutral

-Excessive

-Excessive
Resonance Energy 36 kcal/mol~29 kcal/mol~16 kcal/mol
Electronegativity Carbon (2.55)Sulfur (2.58)Oxygen (3.44)
Reactivity Electrophilic Subst.High Reactivity (

-position)
Very High (Acid sensitive)
Key Advantage StabilityCharge Transport (Hole)Biodegradability

Scientific Insight: While furan has a lower resonance energy (less aromatic), thiophene strikes an optimal balance between aromatic stabilization and charge delocalization. The sulfur


 orbitals overlap less effectively with carbon 

orbitals than oxygen does, but sulfur's larger radius supports better intermolecular orbital overlap in the solid state, facilitating charge hopping in thin films.

Substituent Effects: Comparative Data Analysis

Substituents on the thiophene ring are the primary "tuning knobs" for bandgap engineering. The position (regiochemistry) and electronic nature (donating vs. withdrawing) of these groups dictate the device performance.

Electronic Frontiers Data

The table below aggregates experimental data for common thiophene derivatives used in organic field-effect transistors (OFETs) and photovoltaics (OPVs).

Table 1: Comparative Electronic Properties of Thiophene Derivatives

MaterialSubstituent TypeHOMO (eV)LUMO (eV)Bandgap (

)
Mobility (

)
Primary Application
Polythiophene (PT) None-5.20-3.202.0 eV<

Basic Research
P3HT Alkyl (EDG)-4.90-3.001.9 eV0.1 cm²/VsStandard OPV/OFET
PEDOT Alkoxy (Strong EDG)-4.40-2.801.6 eV> 1000 S/cm*Transparent Conductors
F8T2 Fluorene (Copolymer)-5.50-2.402.4 eV0.02 cm²/VsAir-Stable OFETs
P(NDI2OD-T2) NDI (EWG)-6.00-3.901.1 eV0.85 cm²/Vs (e-)n-Type Transistors

*Note: PEDOT is typically measured in conductivity (S/cm) due to its doped state in PEDOT:PSS.

Mechanism of Action
  • Alkyl Chains (e.g., P3HT): The hexyl chain exerts a weak inductive effect (+I), slightly raising the HOMO. However, its primary function is steric ; it induces solubility and, if regioregular (Head-to-Tail), promotes lamellar

    
    -stacking which boosts hole mobility.
    
  • Alkoxy Groups (e.g., PEDOT): The oxygen atom donates electron density via the mesomeric effect (+M) significantly more than alkyl groups. This raises the HOMO drastically (-4.4 eV), narrowing the bandgap and allowing for facile oxidative doping (p-doping) by air or counter-ions (PSS).

  • Electron Withdrawing Groups (e.g., Cyano/Fluoro): These lower both HOMO and LUMO levels. Lowering the HOMO below -5.2 eV is crucial for air stability , as it prevents oxidation by atmospheric oxygen.

Visualizing Structure-Property Relationships

ThiopheneProperties Substituent Substituent Selection EDG Electron Donating (Alkyl/Alkoxy) Substituent->EDG EWG Electron Withdrawing (F, CN, Imide) Substituent->EWG HOMO_High Raises HOMO (Easier Oxidation) EDG->HOMO_High +M / +I Effect HOMO_Low Lowers HOMO (Air Stability) EWG->HOMO_Low -I / -M Effect Bandgap_Low Reduced Bandgap (Red Shift) HOMO_High->Bandgap_Low App_Cond Application: Conductive Polymers (PEDOT) HOMO_High->App_Cond App_OFET Application: Air-Stable OFETs (F8T2) HOMO_Low->App_OFET

Figure 1: Logic flow demonstrating how substituent selection dictates electronic energy levels and subsequent application suitability.

Experimental Validation Protocols

Trustworthiness in data relies on rigorous experimental protocols. The following methodologies are the industry standard for validating the electronic properties of thiophene derivatives.

Cyclic Voltammetry (CV) for HOMO/LUMO Determination

CV is the primary method for estimating ionization potential (


) and electron affinity (

).

Reagents & Setup:

  • Solvent: Anhydrous Acetonitrile (

    
    ) or Dichloromethane (DCM) for polymers.
    
  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Working Electrode: Glassy Carbon (coated with polymer film).

  • Reference Electrode:

    
     (calibrated internally with Ferrocene).
    
  • Counter Electrode: Platinum wire.

Protocol Steps:

  • Cleaning: Polish glassy carbon electrode with alumina slurry; sonicate in ethanol.

  • Deposition: Drop-cast 5

    
    L of thiophene solution (1 mg/mL in Chlorobenzene) onto the working electrode. Dry in vacuum.
    
  • Deoxygenation: Purge electrolyte solution with

    
     or Argon for 15 minutes (oxygen is electroactive and interferes).
    
  • Measurement: Scan potential from -2.0V to +1.5V at 50-100 mV/s.

  • Calibration: Add Ferrocene (

    
    ) at the end of the run. Measure the 
    
    
    
    of Ferrocene.[2][3]

Calculation (Self-Validating Math): The energy level is calculated relative to vacuum level (0 eV). The Ferrocene scale is taken as -4.8 eV relative to vacuum.




[2]

Critical Note: Using


 (onset potential) is more accurate than 

(peak potential) because it represents the beginning of the electron transfer process, minimizing kinetic delays.
UV-Vis Spectroscopy for Optical Bandgap

While CV gives electrochemical gaps, UV-Vis provides the optical bandgap (


).

Protocol:

  • Spin-coat polymer on quartz substrate (glass absorbs UV <300nm).

  • Measure absorption spectrum (300 nm to 1100 nm).

  • Determine the onset wavelength (

    
    ) at the low-energy edge of the absorption band.
    

Calculation:



Experimental Workflow Diagram

CV_Protocol Start Start: Material Characterization Prep 1. Film Deposition (Drop-cast on Glassy Carbon) Start->Prep Purge 2. Deoxygenate Electrolyte (N2 Purge, 15 min) Prep->Purge Scan 3. Run CV Scan (-2.0V to +1.5V) Purge->Scan Check Reversible Redox? Scan->Check Calibrate 4. Add Ferrocene Internal Std (Measure E_1/2) Check->Calibrate Yes Fail Redesign Solvent/Electrolyte System Check->Fail No (Irreversible) Calc 5. Calculate HOMO/LUMO (Using Onset Potentials) Calibrate->Calc Fail->Prep

Figure 2: Step-by-step workflow for determining electronic energy levels via Cyclic Voltammetry.

Application Suitability: A Dual Perspective

Organic Electronics (OFETs & OPVs)

In this domain, regioregularity is paramount.

  • Challenge: Random coupling of 3-substituted thiophenes leads to "Head-to-Head" defects. This causes steric twisting between rings, breaking conjugation and lowering mobility.

  • Solution: Regioregular P3HT (>95% Head-to-Tail) creates planar conformations.

  • Selection Guide:

    • For p-type Transistors: Choose F8T2 or P3HT. The thiophene rings facilitate hole hopping.

    • For Transparent Electrodes: Choose PEDOT:PSS. The high HOMO allows stable doping.

Medicinal Chemistry (Bioisosteres)

Thiophene is a classic bioisostere for benzene (phenyl rings).

  • Electronic Effect: Thiophene is more electron-rich.[4][5] If a phenyl ring in a drug candidate is replaced with thiophene, the molecule becomes more susceptible to metabolic oxidation (P450 enzymes).

  • Toxicity Warning: Unsubstituted thiophenes can be oxidized to reactive sulfoxides/epoxides, leading to hepatotoxicity.

  • Mitigation: Substituting the 2- and 5-positions (e.g., with chlorine or methyl groups) blocks metabolic attack, retaining the steric profile of benzene while altering the electronics to improve potency or solubility.

References

  • Electronic Structure of Thiophene

    • Title: The electronic structure of thiophene and related molecules.[4][6][7][8][9][10][11]

    • Source: Longuet-Higgins, H. C.[6] Transactions of the Faraday Society.

    • URL:[Link]

  • P3HT & Polymer Properties

    • Title: Electronic and Optical Properties of Polythiophene Molecules and Derivatives.[9][10][12]

    • Source:MDPI M
    • URL:[Link]

  • Cyclic Voltammetry Protocol

    • Title: A Practical Guide to Cyclic Voltammetry.[13]

    • Source:Chem. Rev. (Relevant general methodology for organic semiconductors).
    • URL:[Link]

  • Bioisosterism

    • Title: Bioisosterism in Medicinal Chemistry.[1][5][14][15]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • F8T2 and Copolymer Data

    • Title: Mixed Side-Chain Geometries for Aggregation Control of Poly(fluorene-alt-bithiophene).
    • Source:ArXiv / Adv. Funct.
    • URL:[Link]

Sources

Navigating the Patent Landscape: "5-Bromo-4-methoxythiophene-3-carboxylic acid" as a Key Intermediate in Novel Stearoyl-CoA Desaturase (SCD) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the dynamic landscape of drug discovery, the strategic selection of chemical intermediates is a critical determinant of synthetic efficiency, scalability, and ultimately, the therapeutic potential of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the patent landscape surrounding the use of "5-Bromo-4-methoxythiophene-3-carboxylic acid," a key building block in the synthesis of a promising class of Stearoyl-CoA Desaturase (SCD) inhibitors. By examining the core patent literature and comparing synthetic strategies, this document offers valuable insights for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics for metabolic diseases.

The Significance of "this compound" in SCD Inhibitor Synthesis

"this compound" (CAS No. 162848-23-9) has emerged as a valuable intermediate due to its specific substitution pattern, which allows for the strategic elaboration of complex molecular architectures. Its utility is prominently highlighted in the patent literature for the synthesis of potent inhibitors of Stearoyl-CoA Desaturase (SCD), a critical enzyme in lipid metabolism. Inhibition of SCD is a clinically validated therapeutic strategy for a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.

The core value of this thiophene derivative lies in its ability to serve as a scaffold for introducing key pharmacophoric elements. The bromine atom at the 5-position provides a handle for cross-coupling reactions, enabling the introduction of diverse aryl or heteroaryl moieties. The carboxylic acid at the 3-position is readily converted to an amide, a common functional group in enzyme inhibitors, facilitating interaction with the target protein. The methoxy group at the 4-position can influence the electronic properties and conformation of the molecule, potentially enhancing binding affinity and pharmacokinetic properties.

A pivotal patent in this domain is WO2008062276A8 , assigned to Xenon Pharmaceuticals Inc., which discloses a series of acetylene derivatives as SCD inhibitors. This patent explicitly identifies "this compound" as a key intermediate in the synthesis of these novel therapeutic agents.

Patent Landscape Analysis: A Focus on Xenon Pharmaceuticals' SCD Inhibitor Program

Xenon Pharmaceuticals has been a significant player in the development of SCD inhibitors, with a portfolio of patents protecting their chemical matter. The intellectual property surrounding "this compound" is intrinsically linked to their broader strategy of targeting SCD for the treatment of metabolic diseases.

The primary application area for compounds derived from this intermediate is the inhibition of SCD1. The patent literature suggests that these inhibitors are being investigated for their potential to modulate lipid metabolism and ameliorate the pathological conditions associated with metabolic syndrome.

The key inventive step often lies in the novel combination of the thiophene core, derived from "this compound," with various side chains and functional groups that optimize potency, selectivity, and drug-like properties.

Comparative Analysis of Synthetic Intermediates

To fully appreciate the strategic advantage of using "this compound," it is essential to compare it with alternative intermediates employed in the synthesis of SCD inhibitors. The choice of a starting material can significantly impact the overall synthetic route, influencing factors such as the number of steps, overall yield, and the ease of purification.

While a direct, publicly available, head-to-head comparison of experimental data for different intermediates is limited within a single patent, a broader analysis of the patent and scientific literature allows for a comparative assessment. Alternative thiophene-based intermediates often feature different substitution patterns, which may necessitate alternative synthetic strategies.

For instance, the use of a non-methoxylated bromothiophene carboxylic acid would require an additional step to introduce a substituent at the 4-position if desired for optimal activity. Similarly, employing an esterified version of the carboxylic acid would add a deprotection step to the synthesis.

The strategic selection of "this compound" by Xenon Pharmaceuticals in their patented synthetic routes suggests a deliberate choice based on its inherent structural features that streamline the synthesis of their target SCD inhibitors.

Experimental Protocols and Data

A critical aspect of evaluating a synthetic intermediate is the detailed examination of the experimental protocols and the resulting data. The following sections provide a detailed, step-by-step methodology for the synthesis of a key intermediate and the final SCD inhibitor as described in the patent literature, alongside a discussion of the implications of the synthetic choices.

Synthesis of a Key Intermediate: {4-[2-(5-Bromo-4-methoxy-thiophene-3-carbonyl)-amino]-thiazol-5-ylmethyl}-piperidine-1-carboxylic acid tert-butyl ester

The synthesis of this advanced intermediate, a direct precursor to the final active compounds, showcases the utility of "this compound."

Experimental Protocol:

  • Step 1: Amide Coupling. "this compound" is coupled with a suitable aminothiazole derivative. This reaction is typically mediated by a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent such as dimethylformamide (DMF). The reaction proceeds at room temperature to afford the corresponding amide.

  • Rationale: The choice of HATU as a coupling reagent is strategic. It is known for its high efficiency and low rate of racemization, which is crucial when dealing with chiral molecules. DMF is an excellent solvent for this type of reaction due to its high polarity and ability to dissolve a wide range of organic and inorganic compounds.

Visualizing the Synthetic Workflow:

synthetic_workflow A 5-Bromo-4-methoxy- thiophene-3-carboxylic acid C HATU, DIPEA, DMF A->C B Aminothiazole derivative B->C D {4-[2-(5-Bromo-4-methoxy-thiophene-3- carbonyl)-amino]-thiazol-5-ylmethyl}- piperidine-1-carboxylic acid tert-butyl ester C->D caption Synthesis of the key amide intermediate.

Caption: Synthesis of the key amide intermediate.

Comparison with Alternative Synthetic Approaches

Alternative synthetic routes to similar SCD inhibitors often involve the construction of the thiophene ring at a later stage of the synthesis. This can be more complex and may lead to lower overall yields. The use of a pre-functionalized thiophene ring, such as "this compound," represents a convergent approach, where key fragments of the molecule are synthesized separately and then coupled together. This strategy is often more efficient and allows for greater flexibility in the synthesis of analogues.

Conclusion and Future Perspectives

The patent landscape clearly establishes "this compound" as a valuable and strategically important intermediate in the synthesis of novel SCD inhibitors. Its specific substitution pattern allows for a convergent and efficient synthetic strategy, as demonstrated in the patent literature from key industry players like Xenon Pharmaceuticals.

For researchers and drug development professionals, understanding the patent landscape and the underlying synthetic strategies is crucial for navigating the competitive field of SCD inhibitor development. The choice of starting materials, such as "this compound," can have a profound impact on the efficiency and scalability of a synthetic route.

Future research in this area may focus on the development of even more efficient and sustainable synthetic methods for the preparation of this key intermediate. Furthermore, the exploration of other thiophene-based building blocks with novel substitution patterns could lead to the discovery of next-generation SCD inhibitors with improved therapeutic profiles.

References

  • WO2008062276A8 - Acetylene derivatives as stearoyl coa des
  • Xenon Pharmaceuticals Inc. Corporate Website. ([Link])

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